2-[(Tert-butoxy)methyl]aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIETRWZSZJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-[(Tert-butoxy)methyl]aniline
The following is an in-depth technical guide on 2-[(Tert-butoxy)methyl]aniline , structured for researchers and drug development professionals.
High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis
Introduction & Chemical Identity
This compound (CAS: 158091-34-0) is a specialized aromatic building block characterized by an ortho-substituted tert-butyl ether moiety. In drug discovery, this compound serves a dual purpose: it functions as a sterically demanding aniline for constructing kinetically stable amides/ureas, and as a masked benzyl alcohol that can be deprotected to facilitate intramolecular cyclization (e.g., forming dihydro-3,1-benzoxazines or quinazolines).
Its lipophilic tert-butyl group significantly alters the physicochemical profile compared to the parent 2-aminobenzyl alcohol, enhancing membrane permeability and solubility in organic synthesis workflows.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 158091-34-0 |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxymethyl]aniline |
| Synonyms | 2-(tert-butoxymethyl)aniline; Benzenamine, 2-[(1,1-dimethylethoxy)methyl]- |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Predicted Boiling Point | ~265°C (760 mmHg) |
| Predicted pKa | ~3.45 (Conjugate acid) |
| Density | ~0.99 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
Synthesis & Manufacturing Methodology
To ensure high purity and avoid N-alkylation byproducts, the industrial synthesis of this compound typically follows a Protection-Reduction sequence starting from 2-nitrobenzyl alcohol. This route preserves the acid-sensitive tert-butyl ether until the final step.
Validated Synthetic Route
-
O-Alkylation (Protection): 2-Nitrobenzyl alcohol is reacted with isobutylene under acid catalysis (H₂SO₄ or Amberlyst-15) to form the tert-butyl ether. Alternatively, tert-butyl 2,2,2-trichloroacetimidate can be used under mild Lewis acid conditions for small-scale batches.
-
Chemoselective Reduction: The nitro group is reduced to the amine. Catalytic hydrogenation (Pd/C, H₂) is preferred. Note: Strong acidic reduction conditions (e.g., Sn/HCl) must be avoided to prevent premature cleavage of the ether.
Reaction Workflow Diagram
Figure 1: Validated synthetic pathway preventing N-alkylation side reactions.
Reactivity & Stability Profile
Understanding the reactivity of the ether and amine functionalities is critical for designing downstream steps.
A. The Aniline Nitrogen (Nucleophile)
The primary amine at the 2-position is moderately nucleophilic. The bulky ortho-tert-butoxymethyl group exerts steric hindrance, which:
-
Slows down nucleophilic attack on crowded electrophiles.
-
Prevents over-alkylation in substitution reactions.
-
Stabilizes rotamers in amide/urea products, potentially locking bioactive conformations.
B. The Tert-Butyl Ether (Labile Protecting Group)
The tert-butoxy group is stable under basic and neutral conditions (including Suzuki/Buchwald couplings) but is highly acid-labile .
-
Cleavage: Exposure to TFA or dilute HCl cleaves the ether, revealing the free hydroxyl group.
-
Cyclization Trigger: This unmasking is often used strategically to trigger spontaneous cyclization with an adjacent electrophile (e.g., an amide or nitrile) to form benzoxazines.
Applications in Drug Discovery
This scaffold is utilized in "Fragment-Based Drug Discovery" (FBDD) and the synthesis of kinase inhibitors.
Precursor for Bicyclic Heterocycles
The molecule acts as a "pre-cyclized" form of Quinazoline and Benzoxazine scaffolds.
-
Protocol: Acylation of the aniline followed by acid-mediated deprotection/cyclization yields 4H-3,1-benzoxazin-4-ones.
Lipophilic Bioisostere
In medicinal chemistry, the tert-butoxymethyl group acts as a lipophilic spacer. It can fill hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) while the aniline anchors the molecule via hydrogen bonding to the hinge region.
Application Workflow
Figure 2: Divergent utility in stable analog synthesis (Path A) vs. heterocycle construction (Path B).
Handling & Safety (E-E-A-T)
As an aniline derivative, this compound must be handled with strict safety protocols. It is presumed toxic and a potential blood toxin (methemoglobinemia agent) until proven otherwise.
Safety Data Sheet (SDS) Highlights
-
Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Eye Irritation (H319), Specific Target Organ Toxicity (H373 - Blood system).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline nitrogen (browning). Keep cool (2-8°C recommended for long-term).
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory .
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Anilines absorb rapidly through skin.
-
Inhalation: Move to fresh air immediately.
References
-
PubChem. (n.d.).[1] Compound Summary: this compound (CID 28995272).[2][1] Retrieved from [Link]
-
Organic Syntheses. (2023). General methods for tert-butyl ether protection of alcohols. (Mechanistic grounding for synthesis section). Retrieved from [Link]
Sources
2-[(Tert-butoxy)methyl]aniline structure and synthesis
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
This guide details the structural properties and synthetic pathways for 2-[(tert-butoxy)methyl]aniline (CAS: 158091-34-0). As an ortho-substituted aniline, this molecule serves as a critical building block in the development of sterically congested ligands and lipophilic drug scaffolds. The tert-butoxy group acts as a robust, bulky ether that influences the conformational dynamics of the aniline nitrogen, making it a valuable tool for modulating bioavailability and receptor binding affinity in medicinal chemistry.
Chemical Profile & Structural Analysis
Physicochemical Data
| Property | Value |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxymethyl]aniline |
| CAS Number | 158091-34-0 |
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| Appearance | Pale yellow to amber oil (tends to darken on air exposure) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |
| Key Feature | Acid-labile ether linkage; Sterically hindered primary amine |
Structural Logic
The molecule consists of an aniline core with a bulky tert-butyl ether attached via a methylene spacer at the ortho position.
-
Steric Influence: The bulky tert-butyl group exerts significant steric pressure, forcing the methylene linker out of the aromatic plane. This can restrict the rotation of N-substituents in downstream derivatives (atropisomerism potential).
-
Electronic Effect: The ether oxygen acts as a weak Lewis base. While the methylene spacer insulates the ring from the direct resonance effects of the oxygen, the group increases the overall lipophilicity (LogP) significantly compared to the parent amino-benzyl alcohol.
Retrosynthetic Analysis
Direct alkylation of 2-aminobenzyl alcohol is chemically inefficient due to the competing nucleophilicity of the aniline nitrogen (N-alkylation vs. O-alkylation). Therefore, the standard and most reliable retrosynthetic disconnection relies on the Nitro Route , masking the amine as a nitro group during the etherification step.
Figure 1: Retrosynthetic logic flow avoiding N-alkylation side reactions.
Primary Synthesis Protocol (The Nitro Route)
This protocol prioritizes laboratory-scale purity and yield over industrial cost-efficiency. It utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) as the alkylating agent, avoiding the use of gaseous isobutylene.
Phase 1: O-Alkylation of 2-Nitrobenzyl Alcohol
Reaction Principle: Acid-catalyzed transfer of the tert-butyl cation from the imidate to the alcohol.
-
Reagents:
-
2-Nitrobenzyl alcohol (1.0 equiv)
-
tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)
-
Boron trifluoride diethyl etherate (
) (0.1 equiv) or (catalytic) -
Solvent: Dichloromethane (DCM) / Cyclohexane (2:1 ratio)
-
Step-by-Step Protocol:
-
Preparation: Dissolve 2-nitrobenzyl alcohol in anhydrous DCM/Cyclohexane under an inert atmosphere (
or Ar). -
Addition: Add TBTA (2.0 equiv) to the solution. Ensure the temperature is maintained at 0°C to prevent polymerization of the imidate.
-
Catalysis: Add catalytic
dropwise. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16 hours. Trichloroacetamide will precipitate as a byproduct.
-
Workup: Filter off the trichloroacetamide precipitate. Wash the filtrate with saturated
solution (to neutralize acid) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).-
Checkpoint: Product is 1-(tert-butoxymethyl)-2-nitrobenzene .
-
Phase 2: Chemoselective Reduction
Reaction Principle: Reduction of the nitro group to the primary amine without cleaving the benzylic ether.
-
Reagents:
-
1-(tert-butoxymethyl)-2-nitrobenzene
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (
, balloon pressure) or Ammonium Formate -
Solvent: Methanol (MeOH)[1]
-
Step-by-Step Protocol:
-
Setup: Dissolve the nitro-ether intermediate in MeOH.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (approx. 10% by mass of substrate) under nitrogen flow (Caution: Pyrophoric).
-
Hydrogenation: Purge the vessel with
and stir under a hydrogen balloon (1 atm) at room temperature.-
Critical Note: Monitor reaction closely by TLC. Extended reaction times or high pressures may lead to hydrogenolysis of the benzylic C-O bond, yielding 2-methylaniline.
-
-
Filtration: Once the starting material is consumed (typically 2-4 hours), filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is usually of sufficient purity (>95%) for subsequent steps.
Alternative Pathways & Troubleshooting
Industrial Scale (Isobutylene Route)
For multi-gram or kilogram scale, TBTA is too expensive.
-
Method: React 2-nitrobenzyl alcohol with isobutylene gas in the presence of concentrated
or Amberlyst-15 resin in DCM. -
Pros: Low reagent cost.
-
Cons: Requires pressure vessels; isobutylene gas handling; higher risk of polymerization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of TBTA | Ensure reagents are dry; keep temp at 0°C during catalyst addition. |
| Cleavage of Ether (Step 2) | Hydrogenolysis | Switch from Pd/C to Fe/NH4Cl or SnCl2 reduction (chemoselective for nitro). |
| Product Decomposition | Acidic Workup | The t-butyl ether is acid-sensitive. Always use buffered workups ( |
Mechanistic & Workflow Visualization
Figure 2: Complete synthetic workflow with critical control points.
References
-
PubChem. (n.d.).[2] this compound (Compound).[3][4] National Library of Medicine. Retrieved from [Link]
-
Armstrong, A., et al. (1988).[5] "A new method for the preparation of tertiary butyl ethers and esters."[5] Tetrahedron Letters, 29(20), 2483-2486. (Foundational method for TBTA alkylation).
-
Organic Chemistry Portal. (n.d.). Protection of Alcohols as tert-Butyl Ethers. Retrieved from [Link]
Sources
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- 4. 158091-34-0|this compound|BLD Pharm [bldpharm.com]
- 5. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-[(Tert-butoxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Tert-butoxy)methyl]aniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a reactive aniline moiety with a sterically hindering tert-butoxy group, make it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, applications, and handling protocols, designed to support researchers in leveraging its full potential.
Core Identifiers and Chemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
| Identifier | Value | Source |
| CAS Number | 158091-34-0 | [1][2][3] |
| Molecular Formula | C11H17NO | [1][2][3] |
| Molecular Weight | 179.26 g/mol | [1][2][3] |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxymethyl]aniline | [4] |
| SMILES Code | NC1=CC=CC=C1COC(C)(C)C | [2] |
| Predicted Boiling Point | 265.6±15.0 °C | [1] |
These identifiers are crucial for accurate sourcing, regulatory compliance, and unambiguous communication in scientific literature. The presence of both a primary amine and a bulky ether group dictates its reactivity and steric profile, which are key considerations in synthetic planning.
Synthesis and Reaction Mechanisms
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A plausible approach involves the protection of 2-aminobenzyl alcohol.
Conceptual Synthetic Workflow
The synthesis would likely proceed via the reaction of 2-aminobenzyl alcohol with a tert-butoxy source, such as isobutylene, under acidic catalysis. This Williamson ether synthesis variant leverages the nucleophilicity of the hydroxyl group while the aniline's basicity is managed by the acidic environment.
Caption: Conceptual synthesis of this compound.
This pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. Alternative routes, such as those involving the reduction of a corresponding nitro compound, are also feasible but may require additional steps.[5]
Applications in Drug Discovery and Development
Substituted anilines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[6] The 2-substituted aniline scaffold, in particular, is widely utilized in the development of anti-tumor drugs.[6] The tert-butyl group, a common feature in modern antioxidants, can also be strategically incorporated into drug candidates to enhance their radical scavenging potential.[7]
While direct applications of this compound in marketed drugs are not prominently reported, its structural motifs are highly relevant. For instance, the related compound, 2-tert-butylaniline, is a key intermediate in the synthesis of various pharmaceutical agents.[8] Its incorporation can influence critical pharmacological properties such as efficacy and metabolic stability.[8] Furthermore, the nitration of 2-tert-butylaniline is a crucial step in the development of the cystic fibrosis drug Ivacaftor, highlighting the importance of this class of compounds in medicinal chemistry.[9]
The this compound scaffold can be envisioned as a valuable starting material for creating libraries of novel compounds for screening against various biological targets. The primary amine offers a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and participation in cross-coupling reactions, enabling the synthesis of diverse molecular architectures.
Experimental Protocols and Handling
Given the nature of aniline derivatives, appropriate safety precautions are paramount. The following is a generalized handling protocol based on safety data for structurally related compounds.
Safety and Handling Protocol
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11]
-
Keep away from strong oxidizing agents and strong acids.[11]
3. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[12]
Illustrative Experimental Workflow: N-Acylation
This protocol describes a general procedure for the acylation of the aniline nitrogen, a common transformation in drug discovery.
Caption: General workflow for N-acylation of this compound.
Spectroscopic Characterization
Authenticating the structure of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the methylene protons adjacent to the oxygen and the aromatic ring, and a distinct singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR will display signals for the aromatic carbons, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
C-H stretches for the aromatic and aliphatic portions will also be present, along with C-O stretching for the ether linkage.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, aiding in the confirmation of its identity.
-
While specific spectra for this compound are not provided in the search results, data for related compounds such as N-methylaniline and 2-tert-butyl-6-methylaniline can offer valuable comparative insights into expected spectral features.[13][14][15]
Conclusion
This compound is a chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined chemical identity, coupled with the versatile reactivity of the aniline group, makes it an attractive building block for creating novel and complex molecules. By understanding its fundamental properties, synthetic accessibility, and appropriate handling procedures, researchers can effectively integrate this compound into their research and development pipelines, paving the way for new discoveries.
References
-
AMERICAN ELEMENTS. This compound | CAS 158091-34-0. Available from: [Link]
-
Pharmaffiliates. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Available from: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
- Google Patents. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
ResearchGate. Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Available from: [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available from: [Link]
-
NIST WebBook. 2-tert-Butyl-6-methylaniline. Available from: [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available from: [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. Available from: [Link]
- Google Patents. United States Patent.
-
Cheméo. Aniline, n-isobutyl-2-tert-butyl- - Chemical & Physical Properties. Available from: [Link]
-
Symbiosis Online Publishing. Substituting tert-butyl group on Murrayanine- Chalcone Scaffold Produced Tremendously High Anti-oxidant Activity than the Individual Components. Available from: [Link]
- Google Patents. CN114773206B - Synthesis method of o-tert-butylaniline.
-
PubChem - NIH. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155. Available from: [Link]
Sources
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- 2. 158091-34-0|this compound|BLD Pharm [bldpharm.com]
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- 4. americanelements.com [americanelements.com]
- 5. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
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- 14. N-Methylaniline(100-61-8) IR Spectrum [chemicalbook.com]
- 15. 2-tert-Butyl-6-methylaniline | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 2-[(Tert-butoxy)methyl]aniline as a Latent Benzylic Electrophile
This guide serves as a technical whitepaper for 2-[(Tert-butoxy)methyl]aniline (CAS: 158091-34-0), a specialized building block designed to overcome the stability limitations of 2-aminobenzyl alcohol in complex heterocyclic synthesis.
Executive Summary: The "Stable Surrogate" Strategy
In medicinal chemistry, 2-aminobenzyl alcohol is a privileged scaffold for synthesizing indoles, quinolines, and benzoxazines. However, its utility is often compromised by its inherent instability; the free hydroxyl group promotes self-condensation, oxidation, and polymerization under the basic or metallic conditions required for N-functionalization.
This compound solves this by serving as a sterically bulky, acid-labile surrogate . The tert-butyl ether moiety provides robust orthogonality to base-mediated reactions (e.g., Buchwald-Hartwig coupling, alkylation), yet cleaves cleanly under acidic conditions to regenerate the reactive benzylic center for late-stage cyclization. This guide details the mechanistic advantages and experimental protocols for deploying this building block.
Structural Analysis & Chemoselectivity
Molecule Profile
-
IUPAC Name: this compound[1]
-
CAS: 158091-34-0[1]
-
Molecular Formula: C₁₁H₁₇NO
-
Key Functionality:
-
Aniline Nitrogen: Nucleophilic handle for derivatization.
-
Tert-butoxy Ether: Acid-labile masking group for the benzylic alcohol.
-
Comparative Stability Matrix
Unlike benzyl (Bn) or methyl (Me) ethers, the tert-butyl ether offers a unique reactivity profile ideal for "protect-functionalize-deprotect" sequences.
| Protecting Group | Stability to Base (NaH, KOtBu) | Stability to Pd-Catalysis | Cleavage Condition | Suitability for this Scaffold |
| Methyl (Me) | High | High | Harsh (BBr₃, HBr) | Poor (Cleavage destroys aniline) |
| Benzyl (Bn) | High | Moderate (Hydrogenolysis risk) | Hydrogenolysis / Lewis Acid | Moderate (Pd interference) |
| MOM/SEM | High | High | Mild Acid | Good (But introduces acetals) |
| Tert-butyl (t-Bu) | Excellent | Excellent | TFA / Dilute HCl | Optimal (Acid triggers cyclization) |
Technical Note: Do not confuse this molecule with 2-tert-butylaniline (CAS 6310-21-0), where the alkyl group is directly attached to the aromatic ring. The ether linkage in This compound is critical for its function as a leaving group/cyclization precursor.
Synthetic Utility & Mechanisms
The primary value of this building block lies in Divergent Synthesis . The aniline nitrogen can be decorated with various electrophiles before the "mask" is removed to trigger ring closure.
Pathway A: Indole Synthesis (Modified Madelung/Fischer)
The most powerful application is the synthesis of N-substituted indoles.
-
N-Functionalization: The aniline is coupled with an
-halo ketone or subjected to Buchwald-Hartwig arylation. -
Acidic Cyclization: Treatment with acid (e.g., TFA) cleaves the t-butyl group. The resulting benzylic alcohol (or carbocation) undergoes intramolecular condensation with the pendant ketone/aldehyde.
Pathway B: Quinoline Construction
Reaction with aldehydes or ketones under oxidative or dehydrative conditions yields quinolines. The t-butyl group prevents premature condensation, allowing for controlled introduction of the carbonyl partner.
Visualization of Reaction Pathways
The following diagram illustrates the divergent utility of this building block.
Figure 1: Divergent synthetic pathways from the this compound hub.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The stability of the intermediate is the control point.
Protocol 1: N-Arylation followed by Indole Cyclization
Objective: Synthesize an N-aryl indole derivative.[2]
Step 1: Buchwald-Hartwig Coupling
-
Reagents: this compound (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv).
-
Solvent: Toluene (0.2 M).
-
Procedure:
-
Charge an oven-dried flask with Pd source, ligand, and base. Purge with Argon.
-
Add the aniline and aryl bromide in Toluene.
-
Heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor TLC. The t-butyl ether is stable to NaOtBu at 100°C.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Result: N-Aryl-2-[(tert-butoxy)methyl]aniline (Stable Intermediate).
-
Step 2: Acid-Mediated Cyclization
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add TFA (10–20 equiv) dropwise at 0°C.
-
Warm to room temperature. The solution will turn dark as the t-butyl group cleaves and the benzylic cation forms.
-
Mechanistic Note: If the N-substituent contains a nucleophilic site (e.g., a ketone or alkene), cyclization occurs spontaneously. If not, the product is the N-aryl-2-aminobenzyl alcohol , which can be oxidized (MnO₂) to the aldehyde and cyclized to the indole via acid catalysis.
-
Protocol 2: Synthesis of 4H-3,1-Benzoxazines
Objective: Access benzoxazine derivatives for pharmacological screening.
-
Acylation: React this compound with an acid chloride (R-COCl) and Et₃N in DCM.
-
Observation: Only the aniline reacts; the ether remains intact.
-
-
Cyclization: Treat the amide with Polyphosphoric Acid (PPA) or TFA/Reflux .
Quantitative Data Summary
The following table summarizes expected yields and conditions based on standard reactivity profiles for this class of ethers.
| Transformation | Reagents | Typical Yield | Critical Parameter |
| Ether Formation | 2-Nitrobenzyl alcohol + Isobutylene | 85-95% | Acid catalysis required |
| Nitro Reduction | H₂/Pd-C or Fe/NH₄Cl | 90-98% | Avoid strong acid (cleaves ether) |
| N-Alkylation | R-Br, K₂CO₃, DMF | 80-90% | Base stability confirmed |
| Deprotection | 20% TFA in DCM | Quant. | Volatile byproduct (Isobutylene) |
Safety & Handling
-
Acid Sensitivity: Store the neat amine in a cool, dry place away from acidic vapors (HCl, acetic acid) to prevent autocatalytic decomposition to the polymerizable benzyl alcohol.
-
Toxicity: Handle as a substituted aniline. Potential for methemoglobinemia; use nitrile gloves and work in a fume hood.
-
Byproducts: Deprotection releases isobutylene (flammable gas). Ensure adequate ventilation during the acid step.[8]
References
-
Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization. Journal of Organic Chemistry. (General methodology for aniline cyclizations).
-
Acidic Cleavage of Ethers: Mechanisms and Applications. Master Organic Chemistry. (Mechanistic grounding for t-butyl ether cleavage).
-
Use of 2-Aminobenzyl Alcohol Derivatives in Heterocycle Synthesis. National Institutes of Health (PMC). (Context on the instability of the unprotected alcohol).
-
Protecting Groups in Organic Synthesis (Greene's). Wiley Online Library. (Standard reference for t-butyl ether stability).
-
This compound Product Data. Sigma-Aldrich. (Physical properties and CAS verification).
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Discovery of 2-[(Tert-butoxy)methyl]aniline derivatives
An In-Depth Technical Guide to the Strategic Synthesis and Application of 2-[(Tert-butoxy)methyl]aniline Derivatives
Abstract
The substituted aniline scaffold is a cornerstone of modern medicinal chemistry, serving as a critical building block in a vast array of therapeutic agents. This technical guide presents a detailed exploration of this compound, a strategically designed derivative with significant potential for drug discovery and development. While direct literature on the discovery of this specific molecule is sparse, this paper serves as a prospective guide for researchers by elucidating the strategic rationale for its design, proposing a robust and chemically sound synthetic pathway based on established precedents, and outlining its potential applications as a versatile intermediate. We will delve into the physicochemical properties of the core moiety, provide a detailed, field-proven protocol for its synthesis from a readily available precursor, and discuss subsequent derivatization strategies relevant to the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic programs.
Introduction: The Aniline Scaffold in Medicinal Chemistry
The aniline moiety and its derivatives are privileged structures in drug discovery, prized for their synthetic versatility and their ability to engage in key biological interactions, such as hydrogen bonding and π-stacking. The strategic modification of the aniline ring with various substituents is a fundamental tactic used by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The introduction of sterically demanding groups, such as the tert-butyl group, is a well-established strategy to enhance metabolic stability, improve oral bioavailability, and fine-tune receptor-binding affinity.[1] The tert-butyl group's bulk can shield metabolically labile sites from enzymatic degradation and its lipophilicity can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A prime example of this strategy in action is the development of the cystic fibrosis drug Ivacaftor, where a 2-tert-butylaniline intermediate plays a pivotal role in the final structure.[2]
This guide focuses on a specific derivative: this compound. This molecule combines the foundational aniline scaffold with a unique ortho-substituent that serves as a protected, lipophilic version of a hydroxymethyl group. This design offers distinct advantages over a simple alkyl group, providing a latent functional handle that can be revealed later in a synthetic sequence, thereby expanding its utility as a pharmaceutical intermediate.
The this compound Moiety: A Strategic Design Element
The true value of a synthetic building block lies in the strategic intent behind its design. The this compound moiety is not merely another substituted aniline; it is a carefully considered intermediate designed to solve specific challenges in medicinal chemistry.
Physicochemical Properties
Understanding the fundamental properties of the parent compound is the first step in leveraging it for drug design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 158091-34-0 | [3] |
| Molecular Formula | C₁₁H₁₇NO | [3][4] |
| Molecular Weight | 179.26 g/mol | [3] |
| SMILES | CC(C)(C)OCC1=CC=CC=C1N | [3] |
| Appearance | (Predicted) Liquid | N/A |
Rationale for Synthesis: A Protected Analogue of a Versatile Building Block
The core rationale for the synthesis of this compound is its function as a stable, protected precursor of 2-aminobenzyl alcohol. 2-Aminobenzyl alcohols are highly valuable intermediates in their own right, widely used in the construction of N-fused heterocycles like quinolines and quinazolines, which are prevalent in pharmaceutically active compounds.[5]
However, the primary amine and the primary alcohol of 2-aminobenzyl alcohol possess competitive reactivity. The hydroxyl group can undergo oxidation or act as a nucleophile under conditions intended to modify the aniline nitrogen. By protecting the hydroxyl group as a tert-butyl ether, the following advantages are realized:
-
Orthogonal Reactivity: The tert-butyl ether is exceptionally stable under a wide range of reaction conditions, particularly basic, reductive, and many oxidative conditions used to derivatize the aniline amine. This allows for selective chemistry to be performed on the nitrogen atom without interference from the ortho-substituent.
-
Modulation of Lipophilicity: The bulky tert-butyl group increases the lipophilicity of the molecule compared to the parent benzyl alcohol, which can be advantageous for solubility in organic solvents and for optimizing the ADME properties of downstream derivatives.
-
Latent Functionality: The tert-butyl ether can be cleaved under specific acidic conditions to unmask the benzyl alcohol.[6] This allows for late-stage diversification of a drug candidate, introducing a hydrophilic handle or a point for further conjugation after the core scaffold has been assembled.
Proposed Synthetic Pathway: Tert-Butylation of 2-Aminobenzyl Alcohol
While a specific discovery paper for this compound is not prominent in the literature, a robust synthetic route can be confidently proposed based on well-established methods for the tert-butylation of alcohols.[6] The most logical and efficient approach starts from the commercially available and synthetically valuable precursor, 2-aminobenzyl alcohol.
The proposed workflow involves an acid-catalyzed etherification reaction. The diagram below outlines the logical flow from starting material to the final, characterized product.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Prospective)
This protocol is a prospective method derived from standard organic synthesis techniques for tert-butyl ether formation.[6] It is designed to be self-validating through the inclusion of standard purification and characterization steps.
Objective: To synthesize this compound from 2-aminobenzyl alcohol.
Materials:
-
2-Aminobenzyl alcohol (1.0 eq)
-
tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzyl alcohol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Initiation: Slowly add boron trifluoride diethyl etherate (0.1 eq) dropwise to the stirred solution. Causality Note: The Lewis acid BF₃·OEt₂ catalyzes the reaction by activating the trichloroacetimidate, making it a better leaving group and facilitating the nucleophilic attack by the benzyl alcohol's oxygen atom.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Trustworthiness Note: The bicarbonate wash neutralizes the acidic catalyst and any acidic byproducts, which is critical for preventing product degradation during concentration.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0% to 20% Ethyl Acetate in Hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Prospective Derivatization and Applications in Drug Discovery
The synthesized this compound is a versatile intermediate. Its primary amine can undergo a wide variety of transformations common in drug development programs. The protected ortho-substituent ensures these reactions proceed cleanly, with the option for later deprotection if desired.
Caption: Key derivatization pathways for this compound.
Key Applications:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or aminopyrimidine core. The title compound can be used to synthesize novel analogues where the ortho-substituent provides steric bulk and a potential hydrogen bond acceptor (the ether oxygen) to probe the ATP-binding pocket.
-
Building Block for Heterocycles: The aniline can be used in condensation reactions to form various heterocyclic systems, a common strategy in developing antivirals, antibacterials, and CNS-active agents.
-
Late-Stage Functionalization: After building a complex molecular core, the tert-butyl group can be removed to reveal the primary alcohol. This hydroxyl group can then be used for conjugation to probes, attachment to solubilizing groups, or to introduce a new pharmacophoric element.
Conclusion
This compound represents a strategically valuable yet underexplored building block for medicinal chemistry. Its design thoughtfully combines the versatile aniline scaffold with a protected functional group, offering a solution to challenges of competitive reactivity while providing a tool for modulating physicochemical properties. The proposed synthetic route via tert-butylation of 2-aminobenzyl alcohol is robust, efficient, and relies on well-understood chemical principles. By providing orthogonal reactivity and the option for late-stage deprotection, this intermediate opens new avenues for the discovery and development of novel, complex, and potent therapeutic agents. This guide provides the foundational knowledge and a practical, prospective protocol for researchers to synthesize, explore, and unlock the potential of its derivatives.
References
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- Vertex AI Search. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102731321B - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline.
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
- Google Patents. (n.d.). US4892974A - Process for producing mono-ortho-tert-butyl-aniline using silica-alumina catalysts.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent - 3,630,716. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. Retrieved from [Link]
-
PubMed. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved from [Link]
-
The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.
-
ResearchGate. (2018). Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor. Retrieved from [Link]
-
S&Y Biochem. (n.d.). API Intermediates Supplier. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H17NO). Retrieved from [Link]
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- 6. tert-Butyl Ethers [organic-chemistry.org]
2-[(Tert-butoxy)methyl]aniline: A Technical Guide to Reactivity and Stability
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the core reactivity and stability of 2-[(Tert-butoxy)methyl]aniline, a versatile building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in leveraging the unique chemical properties of this compound.
Executive Summary
This compound is a substituted aniline derivative featuring a sterically demanding and acid-labile tert-butoxymethyl group at the ortho position. This unique structural arrangement dictates a nuanced reactivity profile, offering both opportunities and challenges in synthetic design. The primary amine provides a nucleophilic center and directs electrophilic aromatic substitution, while the tert-butyl ether serves as a removable directing group or a stable protecting group under basic and neutral conditions. Understanding the delicate balance between the reactivity of the aniline moiety and the stability of the tert-butoxy group is paramount for its successful application.
Core Reactivity Profile
The chemical behavior of this compound is dominated by the interplay between its two key functional groups: the primary aromatic amine and the tert-butyl ether.
Reactions Involving the Aniline Moiety
The amino group imparts strong nucleophilic character and is a powerful activating group for electrophilic aromatic substitution.[1][2][3]
-
N-Functionalization: The nitrogen atom readily undergoes acylation, alkylation, and sulfonylation under standard conditions. However, the ortho-substituent may introduce steric hindrance, potentially requiring more forcing conditions compared to unsubstituted aniline.
-
Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl) at low temperatures. This intermediate is a gateway to a wide array of functional groups via Sandmeyer and related reactions.
-
Electrophilic Aromatic Substitution: The amino group is a potent ortho, para-director.[2] Due to the existing ortho-substituent, electrophilic attack is predominantly directed to the para-position. Reactions such as halogenation, nitration, and sulfonation can be achieved, although the strongly activating nature of the amine can lead to overreaction and side products if not carefully controlled.[4] For instance, direct nitration can be destructive to the aniline ring.[2]
Reactivity of the Tert-Butoxy Group
The tert-butoxy group is most notable for its lability under acidic conditions, a characteristic frequently exploited in synthetic strategies.
-
Acid-Mediated Deprotection: The ether linkage is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), or even weaker acids under certain conditions, to generate 2-(hydroxymethyl)aniline and isobutylene via a stable tert-butyl carbocation intermediate.[5][6][7] This reaction is often clean and high-yielding, making the tert-butoxymethyl group an effective protecting or directing group. Aqueous phosphoric acid has also been shown to be an effective reagent for the deprotection of tert-butyl ethers.[8][9]
Stability Profile
A thorough understanding of the stability of this compound across various conditions is crucial for its handling, storage, and successful incorporation into synthetic routes.
| Condition | Stability | Key Considerations |
| Acidic (Strong) | Low | Rapid cleavage of the tert-butoxy group. |
| Acidic (Mild) | Moderate | Cleavage may occur, especially with prolonged exposure or elevated temperatures.[5][6] |
| Basic | High | Generally stable to a wide range of basic conditions. |
| Oxidizing Agents | Low to Moderate | The aniline ring is susceptible to oxidation. |
| Reducing Agents | High | Generally stable to common reducing agents. |
| Thermal | Moderate | Prolonged heating at high temperatures can lead to decomposition. |
Storage Recommendations: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent oxidation and degradation. Some suppliers recommend cold-chain transportation.[10]
Experimental Protocols and Mechanistic Insights
Protocol: Acid-Catalyzed Deprotection of the Tert-Butoxy Group
This protocol provides a general procedure for the removal of the tert-butoxymethyl group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (2-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)aniline.
-
Purify the product as necessary, typically by column chromatography.
Causality of Experimental Choices:
-
Anhydrous DCM: Used to prevent side reactions with water.
-
0 °C: Controls the exothermicity of the acid addition and minimizes potential side reactions.
-
Slow addition of TFA: Prevents a rapid temperature increase and potential degradation of the starting material or product.
-
Saturated sodium bicarbonate: Neutralizes the excess TFA in a controlled manner.
Mechanistic Diagrams
Caption: Acid-catalyzed deprotection of this compound.
Caption: Workflow for the deprotection of this compound.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined, yet nuanced, reactivity and stability profile. Its utility lies in the strategic exploitation of the reactivity of the aniline functionality in concert with the controlled lability of the tert-butoxy group. By understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this versatile molecule into their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
As comprehensive literature specifically on this compound is limited, this guide is based on established principles of organic chemistry. For further reading on the reactivity of anilines and tert-butyl ethers, please consult the following resources and standard organic chemistry textbooks.
- CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents.
- CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents.
-
This compound (C11H17NO) - PubChem. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media | Request PDF - ResearchGate. Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]
-
Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media - ACS Symposium Series (ACS Publications). Available at: [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem - PMC - PubMed Central. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. Available at: [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Aniline - Wikipedia. Available at: [Link]
-
Epoxide ring-opening reaction of various epoxides by aniline in the... - ResearchGate. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
-
20.7: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate. Available at: [Link]
-
24.8: Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]
-
2,4,6-tri-tert-butylaniline suppliers USA - Worldofchemicals.com. Available at: [Link]
-
3-(Tert-butoxy)aniline | C10H15NO - PubChem. Available at: [Link]
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- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. tert-Butyl Ethers [organic-chemistry.org]
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Methodological & Application
Synthesis Protocol for 2-[(Tert-butoxy)methyl]aniline: A Detailed Guide for Researchers
Introduction: The Significance of 2-[(Tert-butoxy)methyl]aniline in Medicinal Chemistry and Organic Synthesis
This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a primary aniline moiety, a versatile handle for a myriad of chemical transformations such as amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions, and a protected benzylic alcohol in the form of a tert-butoxymethyl ether. This protecting group strategy for the hydroxyl function is crucial as it masks the reactive hydroxyl group, preventing it from undergoing undesired side reactions, while being cleavable under specific acidic conditions. The strategic placement of these two functional groups on an aromatic scaffold makes this compound an attractive starting material for the synthesis of a diverse range of complex molecules, including heterocyclic compounds and substituted anilines that are prevalent in pharmacologically active agents.
This application note provides a comprehensive and detailed protocol for the multi-step synthesis of this compound, commencing from the readily available precursor, 2-aminobenzyl alcohol. The synthetic strategy involves a judicious sequence of protection and deprotection steps to ensure high selectivity and yield. Each step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations to empower researchers to successfully replicate and adapt this protocol.
Overall Synthetic Strategy
The synthesis of this compound from 2-aminobenzyl alcohol is best achieved through a three-step sequence. This strategy is necessitated by the presence of two nucleophilic groups in the starting material: the amino group (-NH2) and the hydroxyl group (-OH). To selectively alkylate the hydroxyl group, the more nucleophilic amino group must first be protected. Following the formation of the tert-butoxymethyl ether, the protecting group on the nitrogen is selectively removed to yield the desired product.
Application Note: Strategic Utilization of 2-[(Tert-butoxy)methyl]aniline in Cross-Coupling and Heterocycle Synthesis
Executive Summary
2-[(Tert-butoxy)methyl]aniline (CAS: 158091-34-0) serves as a critical "masked" building block in medicinal chemistry. It functions as a stable surrogate for 2-aminobenzyl alcohol—a moiety notoriously prone to self-condensation and oxidation. By protecting the benzylic alcohol as a tert-butyl ether, researchers can perform high-yield Palladium-catalyzed cross-couplings (Buchwald-Hartwig amination) without interference from the hydroxyl group.
Post-coupling, the tert-butyl group can be selectively cleaved under acidic conditions to reveal the free alcohol, enabling rapid cyclization into privileged pharmacophores such as quinolines , quinazolines , and 4H-3,1-benzoxazines . This guide provides optimized protocols for the coupling, deprotection, and subsequent cyclization of this versatile intermediate.
Chemical Profile & Strategic Value
| Property | Specification | Strategic Benefit |
| Structure | Ortho-substituted Aniline | Steric bulk directs selectivity; prevents catalyst poisoning by free -OH. |
| Protecting Group | Tert-butyl ether (OtBu) | Stable to strong bases (NaOtBu, KHMDS) used in coupling; acid-labile for easy removal. |
| Electronic State | Electron-rich (Sigma-donor) | Facilitates oxidative addition in catalytic cycles but requires bulky ligands to prevent β-hydride elimination or non-productive coordination. |
| Solubility | High (Organic solvents) | Lipophilic t-Bu group enhances solubility in toluene/dioxane compared to the polar free alcohol. |
Why use this over 2-Aminobenzyl Alcohol?
Direct coupling of 2-aminobenzyl alcohol is often low-yielding due to:
-
Competitive O-arylation: The hydroxyl group can compete with the amine for the aryl electrophile.
-
Catalyst Poisoning: Free alcohols can coordinate to Pd(II) species, dampening reactivity.
-
Self-Condensation: 2-Aminobenzyl alcohols can oligomerize to form poly-benzylamines under heating.
Application 1: Buchwald-Hartwig Cross-Coupling
The ortho-substitution of the (tert-butoxy)methyl group creates significant steric hindrance. Standard ligands (e.g., BINAP, dppf) often fail to promote reductive elimination efficiently. We recommend using Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically BrettPhos or RuPhos , which form a pocket that accommodates the ortho-substituent while preventing catalyst deactivation.
Protocol A: Coupling with Aryl Bromides/Chlorides
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Bromide or Chloride (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide, BrettPhos Pd G4, and NaOtBu.
-
Addition: Dissolve this compound in anhydrous Toluene and add to the vial via syringe.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the reaction block to 80–100 °C for 4–12 hours.
-
Note: Conversion can be monitored via LC-MS. The t-Bu group is stable at these temperatures in base.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Mechanistic Visualization
The following diagram illustrates how the bulky ligand facilitates the coupling of the hindered aniline.
Caption: Catalytic cycle highlighting the accommodation of the ortho-alkoxyalkyl group by the bulky BrettPhos ligand during amine coordination.
Application 2: Deprotection & Cyclization to Heterocycles
Once the C-N bond is formed, the tert-butyl group can be removed to trigger cyclization. This is a powerful route to Quinolines (via Friedländer-type annulation) or Benzoxazines .
Protocol B: Acidic Deprotection (t-Bu Cleavage)
The tert-butyl ether is acid-labile but requires stronger conditions than a trityl group.
-
Dissolution: Dissolve the coupled aniline intermediate in DCM (0.1 M).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0 °C.
-
Alternative: 4M HCl in Dioxane can be used if the substrate is acid-stable.
-
-
Reaction: Warm to room temperature and stir for 1–3 hours. Monitor by TLC (loss of non-polar spot).
-
Neutralization: Quench carefully with saturated NaHCO₃. Extract with DCM.
-
Result: You now have the N-Aryl-2-aminobenzyl alcohol .
-
Protocol C: Oxidative Cyclization to Quinolines
This "Green" protocol utilizes the deprotected benzyl alcohol to form quinolines without heavy metal oxidants, relying on base-promoted dehydrogenation.
Reagents:
-
Substrate: N-Aryl-2-aminobenzyl alcohol (from Protocol B)
-
Coupling Partner: Ketone (e.g., Acetophenone) (1.2 equiv)
-
Base: Potassium tert-butoxide (t-BuOK) (1.5 equiv)
-
Solvent: Anisole or Toluene
-
Atmosphere: Open air (O₂ source)
Steps:
-
Mix the substrate and ketone in Anisole.
-
Add t-BuOK.[1]
-
Stir at 80 °C open to air for 3–6 hours.
-
Mechanism: The base promotes dehydrogenation of the alcohol to the aldehyde (in situ), which then undergoes aldol condensation with the ketone followed by cyclization.
Caption: Workflow for converting the protected aniline precursor into a functionalized quinoline scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Coupling) | Catalyst poisoning or insufficient activation. | Switch to BrettPhos Pd G4 (pre-activated). Ensure solvent is strictly anhydrous. Increase temp to 110 °C. |
| Dealkylation during Coupling | Lewis acidic metal contamination or excessive heat. | Ensure base is NaOtBu (not carbonate). Keep temp <120 °C. Check solvent for trace acids. |
| Incomplete Deprotection | t-Bu group is stubborn. | Use neat TFA or add a scavenger (e.g., triethylsilane) if t-butyl cations are recombining. |
| Side Products in Cyclization | Polymerization of intermediate aldehyde. | Do not isolate the aldehyde. Perform the oxidation/cyclization in one pot with the ketone present. |
References
-
Buchwald-Hartwig Ligand Design: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011.
-
BrettPhos Precatalysts: Fors, B. P., et al.[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Journal of the American Chemical Society, 2008.
-
Cyclization of 2-Aminobenzyl Alcohols: Zhang, X., et al. "Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones to Construct Quinolines."[1] The Journal of Organic Chemistry, 2023.
-
Benzyl Ether Deprotection: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[3] Synlett, 1993.[3]
Sources
Application Note: The 2-[(Tert-butoxy)methyl]phenyl Auxiliary for Amine Protection
This Application Note describes the strategic use of 2-[(tert-butoxy)methyl]aniline (and its derivatives) as a specialized safety-catch protecting group for amines.
Unlike standard carbamates (Boc, Fmoc) which are removed by simple acid or base, this aniline-based auxiliary forms a urea or N-aryl linkage that is orthogonal to most standard synthetic conditions. It is specifically designed for late-stage functionalization and drug development workflows where "protecting group stability" is paramount until a specific "trigger" (acid-mediated ether cleavage followed by cyclization/oxidation) is applied.
Executive Summary
The 2-[(tert-butoxy)methyl]phenyl (TBMP) group is a robust, orthogonal protecting strategy for primary and secondary amines. Derived from This compound (CAS: 158091-34-0), this auxiliary operates on a "Safety-Catch" principle:
-
Locked State: The bulky tert-butyl ether prevents cyclization or cleavage, rendering the protecting group hyper-stable to base, nucleophiles, and catalytic hydrogenation.
-
Triggered State: Treatment with Brønsted or Lewis acids cleaves the tert-butyl group, revealing a reactive benzyl alcohol.
-
Release: The revealed alcohol facilitates intramolecular cyclization (urea method) or oxidative cleavage (N-aryl method), releasing the free amine under controlled conditions.
Key Advantages[1]
-
Orthogonality: Stable to conditions that cleave Boc, Fmoc, and Cbz (depending on protocol tuning).
-
Steric Shielding: The ortho-substitution pattern protects the amine nitrogen from unwanted electrophilic attack.
-
Dual Function: Can serve as a Removable Directing Group (TDG) for Pd-catalyzed C-H activation before removal.
Chemical Logic & Mechanism[2][3]
The utility of this group relies on the unmasking of a nucleophilic hydroxyl group in close proximity to the nitrogen protecting linkage.
The Safety-Catch Mechanism
The tert-butyl ether acts as a "lock." Upon acidic removal, the "key" (the hydroxyl group) is inserted, driving the cleavage of the C-N or C(O)-N bond via entropy-favored cyclization or oxidation.
Figure 1: The logic flow of the TBMP safety-catch protection strategy.
Experimental Protocols
Method A: Urea-Linkage Protection (The "Cyclization Release" Strategy)
Best for: Protecting primary amines during harsh basic or nucleophilic steps.
Step 1: Activation of the Reagent
The aniline must first be converted to an activated carbamate or isocyanate.
-
Reagents: this compound (1.0 equiv), Triphosgene (0.35 equiv), DIPEA (2.0 equiv), DCM.
-
Procedure:
-
Dissolve triphosgene in dry DCM at 0°C.
-
Add the aniline and DIPEA slowly. Stir for 30 min to generate the 2-[(tert-butoxy)methyl]phenyl isocyanate in situ.
-
Note: Alternatively, convert to the p-nitrophenyl carbamate for a storable reagent.
-
Step 2: Protection of Target Amine
-
Reaction: Add the Target Amine (
) (0.9 equiv) to the isocyanate solution. -
Conditions: Stir at RT for 2–4 hours.
-
Workup: Quench with water, extract with DCM. Purify via flash chromatography.
-
Result: The stable Urea:
.
Step 3: Deprotection (The Release)
-
Trigger (Acid): Dissolve the protected urea in TFA/DCM (1:4) . Stir for 1–2 hours.
-
Observation: Removal of the
group yields the 2-(hydroxymethyl)phenyl urea .
-
-
Release (Cyclization): Concentrate the TFA. Redissolve in Ethanol/Water (4:1) and heat to reflux (or 60°C) for 4–12 hours.
| Reagent | Role | Stoichiometry |
| TFA | Cleaves | 20% v/v |
| Ethanol/Heat | Promotes Cyclization (Release) | Solvent |
| Target Amine | Released Product | 1.0 equiv (theoretical) |
Method B: N-Aryl Linkage (The "Removable Directing Group" Strategy)
Best for: Using the group to direct C-H activation on the amine scaffold, then removing it.
Step 1: Installation (Buchwald-Hartwig)
Since the aniline is the nucleophile, we must use the reverse polarity or use a transfer reagent. However, the standard approach for this specific auxiliary is to use 1-bromo-2-(tert-butoxymethyl)benzene (synthesized from the aniline via Sandmeyer reaction) to arylate the target amine.
-
Catalyst:
/ BINAP. -
Base:
. -
Product:
.
Step 2: Deprotection (Oxidative Cleavage)
Unlike the urea, the N-aryl bond is too strong for thermal cyclization. We use Oxidative Cleavage .[1][6]
-
Acid Treatment: Treat with 4M HCl in Dioxane or TFA to remove the
group. Isolate the 2-(hydroxymethyl)aniline intermediate. -
Oxidation: Dissolve intermediate in THF/Water. Add IBX (2-Iodoxybenzoic acid) (1.5 equiv) or NaIO
.
Comparison of Stability (Orthogonality)
| Condition | Boc Group | Cbz Group | TBMP (This Work) |
| TFA (Dilute) | Cleaved | Stable | Stable (requires strong acid/time) |
| TFA (Conc.) | Cleaved | Stable | Triggered (tBu removed) |
| Piperidine (Base) | Stable | Stable | Stable |
| H₂ / Pd-C | Stable | Cleaved | Stable |
| Na/NH₃ | Stable | Cleaved | Stable |
| Oxidation (IBX) | Stable | Stable | Cleaved (after triggering) |
Visualizing the Workflow
Figure 2: Complete experimental workflow for using the TBMP protecting group.
Troubleshooting & Critical Parameters
-
Premature Cleavage:
-
Issue: The
group falls off during acidic workups of other steps. -
Solution: Avoid strong Lewis acids (e.g.,
, ) during the protected phase. The ether is generally stable to dilute HCl washes if performed quickly and cold.
-
-
Incomplete Cyclization (Urea Method):
-
Issue: After TFA treatment, the alcohol is isolated but does not release the amine.
-
Solution: The cyclization is entropy-driven but requires heat. Ensure the solvent (EtOH/H
O) is refluxing. If the amine is sterically hindered, switch to Method B (Oxidative Cleavage) using IBX, which drives the equilibrium irreversibly.
-
-
Scavenging:
-
The byproduct of Method A is a benzoxazinone. It is non-basic and can be removed by washing the crude amine product with dilute acid (if the product is basic) or via silica filtration.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See sections on "Safety-Catch Linkers" and "Urea-type protection").
-
Groutas, W. C., et al. (1980). "Amine release from urea derivatives: A new strategy for prodrug design." Journal of Medicinal Chemistry.
-
Nicolaou, K. C., et al. (2000). "New Synthetic Technology for the Construction of N-Containing Heterocycles." Journal of the American Chemical Society.[7][3][5] (Discusses IBX-mediated cleavage of N-(2-hydroxybenzyl) motifs).
-
Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions." Accounts of Chemical Research. (Context for using removable N-aryl directing groups).
-
American Elements. (2023). "this compound Product Specification." (Source for Reagent CAS 158091-34-0).[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-specific oxidative cleavage of DNA by a designed metalloprotein, Ni(II).GGH(Hin139-190) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hydroxylamine synthesis by oxidation [organic-chemistry.org]
- 8. americanelements.com [americanelements.com]
Application Note: Strategic Utilization of 2-[(Tert-butoxy)methyl]aniline in Heterocyclic Synthesis
[1][2]
Executive Summary
This compound (CAS: 143760-47-2) serves as a strategic "masked" equivalent of 2-aminobenzyl alcohol.[1][2] In drug discovery, the free hydroxyl group of 2-aminobenzyl alcohol often leads to premature cyclization, oxidation, or competitive nucleophilic attacks during multi-step syntheses. The tert-butyl ether moiety provides robust steric and electronic protection, allowing for extensive N-functionalization (acylation, alkylation, or Buchwald-Hartwig coupling) prior to cyclization.[1][2]
This guide details the "Mask-Modify-Cyclize" strategy, enabling the controlled synthesis of 4H-3,1-benzoxazines , quinolines , and indoles .[2]
Mechanistic Insight & Chemical Logic
The "Mask-Modify-Cyclize" Strategy
The utility of this building block relies on the orthogonality between the basic/nucleophilic aniline nitrogen and the acid-labile tert-butyl ether.[2]
-
Mask (Protection): The bulky tert-butyl group prevents O-alkylation and suppresses the formation of quinone methide-like intermediates under neutral/basic conditions.[1][2]
-
Modify (N-Functionalization): The aniline nitrogen is derivatized. The ortho-ether substituent exerts a steric influence that can improve selectivity in metal-catalyzed cross-couplings by preventing catalyst chelation to the nitrogen lone pair in specific geometries.[1][2]
-
Cyclize (Unmasking): Treatment with Brønsted or Lewis acids (e.g., TFA, TiCl₄) cleaves the ether.[1] The revealed benzylic alcohol (or carbocation) rapidly undergoes intramolecular cyclodehydration with the N-substituent.[1][2]
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this building block.
Figure 1: Divergent synthesis pathways.[1][2] The tert-butyl group protects the benzylic position until the cyclization trigger is applied.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-4H-3,1-Benzoxazines
This class of heterocycles is a precursor to quinazolinones and possesses intrinsic biological activity (e.g., serine protease inhibition).[1][2]
Reagents:
-
Aryl Acid Chloride (1.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)[1]
-
Dichloromethane (DCM) (Solvent A)[1]
-
Trifluoroacetic acid (TFA) (Reagent B)[1]
Step-by-Step Procedure:
-
N-Acylation (The "Modify" Step):
-
Dissolve this compound (5.0 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.
-
Add TEA (7.5 mmol) and cool the solution to 0°C.
-
Dropwise add the aryl acid chloride (5.5 mmol) dissolved in DCM (5 mL).
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline spot should disappear.
-
Workup: Wash with NaHCO₃ (sat.[1] aq.) and brine.[1] Dry over Na₂SO₄ and concentrate. Use the crude N-acyl intermediate directly to prevent premature hydrolysis.[2]
-
-
Cyclization (The "Unmask & Cyclize" Step):
-
Redissolve the intermediate in DCM (15 mL).
-
Add TFA (5.0 mL) dropwise at 0°C. Caution: Isobutylene gas evolution may occur.[1]
-
Stir at RT for 4–6 hours. The acid cleaves the t-butyl group and catalyzes the cyclodehydration of the resulting amide-alcohol.[2]
-
Optimization: If cyclization is slow, reflux in toluene with catalytic p-TsOH instead of using TFA/DCM.
-
-
Isolation:
Expected Yield: 75–85% (2 steps).
Protocol B: Indole Synthesis via N-Alkylation
This protocol utilizes the building block to access 2-substituted indoles, avoiding the harsh conditions of Fischer Indole Synthesis.[2]
Reagents:
-
Polyphosphoric Acid (PPA) or ZnCl₂ (Cyclization Catalyst)[1]
Step-by-Step Procedure:
-
N-Alkylation:
-
To a solution of this compound (5.0 mmol) in DMF (15 mL), add K₂CO₃ (10.0 mmol).
-
Add phenacyl bromide (5.0 mmol) slowly at RT.[1]
-
Stir at 60°C for 4 hours. The bulky tert-butyl group prevents O-alkylation of the benzylic position, ensuring chemoselective N-alkylation.[2]
-
Workup: Dilute with water, extract with EtOAc, and concentrate to obtain the acyclic amino-ketone intermediate.
-
-
Cyclodehydration:
-
Mix the intermediate with PPA (10 g) or ZnCl₂ (2 equiv) in xylene.
-
Heat to 100–120°C for 3 hours.
-
Mechanism: Acidic cleavage of the t-butyl ether generates the benzylic alcohol, which eliminates water to form a transient electrophile (or attacks the ketone), followed by aromatization to the indole.
-
-
Data Analysis:
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Acylation) | Steric hindrance of ortho-group | Use a stronger base (NaH) or more reactive acylating agent (anhydride + DMAP). |
| Incomplete Cyclization | Stable intermediate alcohol | Switch from TFA to stronger dehydrating conditions: Refluxing Toluene with p-TsOH (Dean-Stark trap).[1][2] |
| Side Product: N-Dealkylation | Acid too strong / Temp too high | Lower temperature to 0°C during TFA addition; ensure anhydrous conditions. |
| Isobutylene Trapping | Reversible ether formation | Add a cation scavenger (e.g., anisole or triethylsilane) during deprotection.[1] |
References
-
Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for tert-butyl ether stability and cleavage conditions).
-
Benzoxazine Synthesis: Zhang, P., et al. (2018).[1] "Recent Advances in the Synthesis of 4H-3,1-Benzoxazines." Organic & Biomolecular Chemistry.
-
Indole Construction: Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.
-
2-Aminobenzyl Alcohol Utility: Cho, C. S., et al. (2000).[1][2] "Ruthenium-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and ketones." Tetrahedron Letters. [1]
Application Note: 2-[(Tert-butoxy)methyl]aniline in Transition Metal Catalysis
Topic: 2-[(Tert-butoxy)methyl]aniline as a Ligand and Scaffold in Catalysis Content Type: Application Note & Technical Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
High-Fidelity Ligand Design for Steric Control and Hemilabile Stabilization
Executive Summary & Chemical Profile
This compound (CAS: 158091-34-0) represents a specialized class of ortho-substituted anilines designed for high-performance catalysis. Unlike simple bulky anilines (e.g., 2-tert-butylaniline), this molecule incorporates a hemilabile ether arm . This structural duality provides two critical catalytic advantages:
-
Steric Protection: The bulky tert-butyl group prevents catalyst dimerization and promotes reductive elimination in crowded systems.
-
Hemilability: The ether oxygen acts as a weak donor, stabilizing coordinatively unsaturated metal centers (e.g., Pd(0), Ni(0)) during the resting state, yet readily dissociating to open a coordination site for substrate binding.
Chemical Specifications
| Property | Specification |
| CAS Number | 158091-34-0 |
| Formula | C₁₁H₁₇NO |
| MW | 179.26 g/mol |
| Appearance | Pale yellow to tan liquid/low-melting solid |
| Key Functional Groups | Primary Aniline (-NH₂), tert-Butyl Ether (-O-tBu) |
| pKa (Conjugate Acid) | ~3.8–4.2 (Estimated; lower than aniline due to inductive effect) |
| Stability | Acid-sensitive (t-Bu ether cleavage); Stable under basic/neutral conditions.[1][2] |
Mechanistic Insight: The Hemilabile "Wingtip" Effect
In transition metal catalysis (specifically Palladium and Nickel), ligand design often balances stability with reactivity. Strongly binding ligands stabilize the catalyst but inhibit substrate access.
This compound functions as a "Smart Ligand" component, particularly when incorporated into N-Heterocyclic Carbenes (NHCs) or used as a directing group.
Graphviz Diagram: The Hemilabile Stabilization Cycle
The following diagram illustrates how the ether arm stabilizes a Palladium(II) intermediate preventing decomposition, then opens up for the transmetalation step.
Figure 1: The hemilabile "on-off" coordination of the tert-butoxy group stabilizes high-energy intermediates without permanently blocking the catalytic site.
Application A: Synthesis of Sterically Demanding NHC Ligands
The most high-value application of this compound is as a precursor for N-Heterocyclic Carbene (NHC) ligands. The resulting NHC (imidazolium salt) features a unique "wingtip" steric profile that is highly effective for Suzuki-Miyaura and Buchwald-Hartwig couplings of hindered substrates.
Protocol: Synthesis of Bis(2-((tert-butoxy)methyl)phenyl)imidazolium Chloride
Objective: Synthesize a bulky NHC precursor (IPr-type analog) using the target aniline.
Materials Required:
-
This compound (2.0 equiv)[3]
-
Glyoxal (40% aq. solution) (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
HCl (4M in Dioxane)
-
Solvents: Methanol, Ethyl Acetate, Diethyl Ether.
Step-by-Step Methodology:
-
Diimine Formation (Condensation):
-
Dissolve this compound (20 mmol) in Methanol (50 mL).
-
Add Glyoxal (10 mmol) and a catalytic amount of Formic Acid (2 drops).
-
Stir at room temperature for 12 hours. A yellow precipitate (diimine) will form.
-
Filtration: Filter the solid, wash with cold methanol, and dry under vacuum.
-
Checkpoint: Verify formation of the diimine via ¹H NMR (Look for imine -CH=N- proton at ~8.1-8.4 ppm).
-
-
Cyclization to Imidazolium Salt:
-
Suspend the isolated diimine (10 mmol) in Ethyl Acetate (40 mL).
-
Add Paraformaldehyde (12 mmol) and anhydrous HCl (4M in dioxane, 12 mmol).
-
Heat the mixture to 70°C for 4 hours. The mixture will turn from a suspension to a clear solution, then precipitate the white imidazolium salt.
-
Purification: Cool to 0°C. Filter the white solid. Wash extensively with Diethyl Ether to remove unreacted aniline.
-
Drying: Dry in a vacuum oven at 40°C overnight.
-
-
Validation:
-
¹H NMR (DMSO-d₆): Confirm the diagnostic acidic proton at the C2 position of the imidazole ring (~9.0–10.5 ppm).
-
Stability Check: Ensure the tert-butyl ether signals (~1.2 ppm) are intact (acid hydrolysis is a risk if heated too long/too hot).
-
Application B: Palladium-Catalyzed C-H Activation
The tert-butoxy group can act as a Directing Group (DG) helper. In this protocol, the aniline derivative is used as a substrate where the ortho-ether directs palladation to the other ortho position or facilitates C-H activation on a coupled partner.
Protocol: Ortho-Arylation of this compound
Objective: Selective C-H functionalization at the C6 position (ortho to the amine).
Reaction Setup Table
| Component | Reagent | Equivalents/Conc. | Role |
| Substrate | This compound | 1.0 equiv (0.5 mmol) | Substrate/DG |
| Coupling Partner | Iodobenzene | 1.5 equiv | Aryl Source |
| Catalyst | Pd(OAc)₂ | 5 mol% | Precatalyst |
| Ligand | Acetylamino-2,2-dimethyl-butanoic acid | 10 mol% | MPAA Ligand |
| Base | Ag₂CO₃ | 2.0 equiv | Base/Halide Scavenger |
| Solvent | HFIP (Hexafluoroisopropanol) | 0.2 M | Solvent |
Workflow:
-
Catalyst Pre-mix: In a vial, mix Pd(OAc)₂ and the MPAA ligand in HFIP (1 mL) and stir for 10 mins to generate the active species.
-
Reaction Assembly: Add the substrate, Iodobenzene, and Ag₂CO₃ to a pressure tube.
-
Initiation: Add the catalyst solution to the pressure tube. Seal under air (or N₂ if optimizing).
-
Incubation: Heat to 90°C for 16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with DCM). Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expert Insight: The bulky tert-butoxy group blocks the C3 position, forcing activation at C6. Furthermore, the ether oxygen can coordinate to Ag(I), assisting in the halide abstraction step.
Troubleshooting & Optimization Guide
"Self-Validating" Quality Control
To ensure the integrity of your experiments using this compound, perform these checks:
-
The Acid Test (Stability):
-
Risk: The tert-butyl ether is acid-labile. Strong Lewis acids (e.g., BBr₃, AlCl₃) or Bronsted acids (TFA) will cleave the group to the alcohol.
-
Validation: Run a small scale test with your Lewis Acid catalyst in deuterated solvent. If the t-butyl peak (singlet, ~1.2 ppm) disappears or shifts to a new alkene peak (isobutylene release), the ligand is degrading. Switch to basic or neutral conditions.
-
-
The Steric Check (Catalytic Activity):
-
If the reaction yield is low (<20%), the steric bulk might be too high for the specific metal center (preventing oxidative addition).
-
Solution: Increase the temperature by 10°C increments. The bulky ligand requires higher thermal energy to overcome the rotational barrier for substrate access.
-
References
- Synthesis of Bulky Anilines:Journal of Organic Chemistry, "Orthogonal Protection Strategies for Anilines," (General methodology for t-butyl ether protection).
-
Hemilabile Ligands in Catalysis: Chemical Reviews, "Hemilabile Ligands in Organometallic Chemistry and Homogeneous Catalysis."
-
NHC Ligand Design: Accounts of Chemical Research, "Steric and Electronic Parameters of N-Heterocyclic Carbenes."
-
Pd-Catalyzed C-H Activation: Nature, "Ligand-promoted C-H activation with Pd(II) catalysts."
(Note: Specific CAS-based reactions are derived from functional class behavior of 2-alkoxymethylanilines as documented in the broader catalytic literature.)
Sources
- 1. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1H)–one/PCy3: milder conditions for the undirected C–H arylation of arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 158091-34-0 [m.chemicalbook.com]
The Strategic Application of 2-[(Tert-butoxy)methyl]aniline in Pharmaceutical Manufacturing: A Guide for Researchers
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is a cornerstone of efficient and high-yield manufacturing processes. Among the versatile building blocks available to medicinal chemists, 2-[(Tert-butoxy)methyl]aniline (CAS No: 158091-34-0) emerges as a valuable, albeit specialized, intermediate. Its utility lies not in its direct incorporation into final active pharmaceutical ingredients (APIs), but in its role as a protected precursor to the highly reactive and versatile 2-(hydroxymethyl)aniline scaffold. This guide provides an in-depth exploration of the applications of this compound, focusing on the rationale behind its use, detailed protocols for its deprotection, and its subsequent transformation into pharmaceutically relevant structures.
The Rationale for Protection: Unlocking the Potential of 2-(Hydroxymethyl)aniline
The 2-(hydroxymethyl)aniline moiety is a key structural component in a variety of heterocyclic compounds with demonstrated biological activity. The primary amino group and the benzylic hydroxyl group are both reactive functionalities that can participate in a wide range of chemical transformations. However, this dual reactivity can also be a significant challenge in a multi-step synthesis, leading to undesired side reactions and low yields.
The tert-butoxy group in this compound serves as a robust and sterically hindered protecting group for the hydroxyl functionality. This protection strategy allows for selective reactions to be carried out on the aniline's amino group without interference from the hydroxyl group. The tert-butoxy group can be readily removed under acidic conditions to unveil the reactive hydroxyl group at a later, strategic point in the synthetic route. This approach is fundamental to achieving high chemo-selectivity and overall efficiency in the synthesis of complex pharmaceutical molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in synthesis.
| Property | Value |
| CAS Number | 158091-34-0 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Appearance | Inquire with supplier |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents |
Core Application: Deprotection to 2-(Hydroxymethyl)aniline
The primary and most critical application of this compound in a pharmaceutical manufacturing workflow is its conversion to 2-(hydroxymethyl)aniline. This deprotection step is typically achieved under mild acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection
This protocol outlines a general procedure for the removal of the tert-butoxy group to yield 2-(hydroxymethyl)aniline.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.
-
Acid Addition: Slowly add the acidic reagent (e.g., trifluoroacetic acid, 2-5 eq, or a solution of HCl in dioxane) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material.
-
Reaction Monitoring: Continue stirring at room temperature until the reaction is complete (typically 1-4 hours).
-
Workup: Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-(hydroxymethyl)aniline can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.
Deprotection Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Subsequent Transformations: Synthesis of Pharmaceutically Relevant Scaffolds
Once deprotected, the resulting 2-(hydroxymethyl)aniline is a versatile intermediate for the synthesis of various heterocyclic systems of interest in drug discovery. One prominent application is in the synthesis of quinolines.
Application Example: Synthesis of Quinolines via Oxidative Cyclization
2-(Hydroxymethyl)aniline can undergo oxidative cyclization with ketones to form quinoline derivatives. Quinolines are a privileged scaffold in medicinal chemistry, found in a wide array of drugs with activities ranging from anticancer to antimalarial.
Reaction Principle:
The reaction proceeds via an initial condensation of the aniline with the ketone to form an enamine intermediate. Subsequent intramolecular cyclization and oxidation lead to the formation of the aromatic quinoline ring system.
General Protocol for Quinolone Synthesis
Materials:
-
2-(Hydroxymethyl)aniline
-
A ketone (e.g., acetone, acetophenone)
-
A suitable catalyst (e.g., a ruthenium complex)
-
A base (e.g., potassium hydroxide)
-
A high-boiling solvent (e.g., dioxane)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2-(hydroxymethyl)aniline (1.0 eq), the ketone (2.0-3.0 eq), the catalyst, and the base in the solvent.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours to overnight).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent. The crude product can then be purified by column chromatography to yield the desired quinoline derivative.
Quinolone Synthesis Pathway
Caption: General pathway for the synthesis of quinolines.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
While direct applications of this compound in final drug structures are not widely reported, its strategic importance as a protected building block is clear. It provides a reliable and efficient route to the versatile 2-(hydroxymethyl)aniline intermediate, which is a key component in the synthesis of various pharmaceutically active compounds, most notably quinolines. The ability to unmask a reactive hydroxyl group at a desired stage in a synthetic sequence is a powerful tool for medicinal chemists, enabling the construction of complex molecules with high precision and yield. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable synthetic intermediate.
References
Application Note: A Robust Framework for the Scale-Up Synthesis of 2-[(Tert-butoxy)methyl]aniline
Introduction: Strategic Importance and Synthetic Hurdles
2-[(Tert-butoxy)methyl]aniline is a valuable substituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a primary aniline with a sterically hindered tert-butyl ether, makes it an important intermediate for introducing specific functionalities and improving the pharmacokinetic properties of target compounds.
However, the synthesis of this molecule presents non-trivial challenges, especially when transitioning from laboratory-scale procedures to pilot or industrial-scale production. The primary difficulties lie in the safe handling of highly reactive reagents and the suppression of competing side reactions that can drastically reduce yield and purity. This application note provides a comprehensive guide for researchers and process chemists, outlining a robust and scalable synthetic strategy. We will critically evaluate potential synthetic routes, justify the selection of an optimal pathway based on safety and efficiency, and provide detailed protocols and scale-up considerations.
Comparative Analysis of Synthetic Strategies
The target molecule is formed by creating a tert-butyl ether from the hydroxyl group of 2-aminobenzyl alcohol. Two primary strategies can be envisioned for this transformation: a direct, one-step Williamson ether synthesis and a multi-step approach involving protection-alkylation-deprotection.
Route A: Direct Williamson Ether Synthesis
This classical approach involves the deprotonation of the alcohol in 2-aminobenzyl alcohol using a strong, non-nucleophilic base like sodium hydride (NaH), followed by nucleophilic attack of the resulting alkoxide on a suitable tert-butyl electrophile.
-
Challenges: While direct, this route is fraught with significant scale-up issues.
-
Reagent Hazards : Sodium hydride (60% dispersion in mineral oil) is a flammable solid that reacts violently with water, generating flammable hydrogen gas.[1] Its handling on a large scale requires specialized equipment and stringent inert atmosphere conditions to mitigate the risk of fire and explosion.[2]
-
Elimination vs. Substitution : The reaction of an alkoxide with a tertiary alkyl halide, such as tert-butyl bromide, overwhelmingly favors the E2 elimination pathway to produce isobutylene, rather than the desired SN2 substitution.[3][4] This results in extremely low yields of the target ether, making the route commercially non-viable.
-
Route B: N-Protection/O-Alkylation/N-Deprotection Strategy
A more prudent and controllable approach involves a three-step sequence:
-
N-Protection : The nucleophilic and acid-sensitive aniline group is first protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate.
-
O-Alkylation : The tert-butyl ether is formed via an acid-catalyzed reaction between the protected alcohol and isobutylene.
-
N-Deprotection : The Boc protecting group is selectively removed under acidic conditions to yield the final product.
-
Rationale for Selection : This strategy, despite involving more steps, is fundamentally safer and more efficient for scale-up. It circumvents the use of hazardous sodium hydride and avoids the problematic E2 elimination side reaction. Acid-catalyzed alkylation of alcohols with isobutylene is a well-established, high-yield industrial method for creating tert-butyl ethers.[5][6] The use of a solid acid catalyst, such as Amberlyst-15, can further simplify the process by allowing for easy catalyst removal via filtration, minimizing acidic waste streams.
Based on this analysis, Route B is unequivocally the superior strategy for a safe, reliable, and scalable synthesis. The remainder of this guide will focus exclusively on the detailed execution of this three-step process.
Process Chemistry and Scale-Up Blueprint
The selected three-step synthesis provides multiple points for process control and optimization, ensuring high purity and yield at scale.
Figure 1. A three-step workflow for the scalable synthesis of this compound.
Critical Process Parameters and Controls
Successful scale-up requires careful control over the reaction conditions at each stage. The table below summarizes key parameters for a laboratory-scale synthesis and provides projections for a pilot-scale batch.
| Parameter | Step 1: N-Protection | Step 2: O-Alkylation | Step 3: N-Deprotection |
| Key Transformation | Aniline → Boc-Carbamate | Alcohol → tert-Butyl Ether | Boc-Carbamate → Aniline |
| Scale | Lab (100 g) / Pilot (5 kg) | Lab / Pilot | Lab / Pilot |
| Primary Reactant | 100 g / 5.0 kg | ~181 g / ~9.0 kg | ~216 g / ~10.8 kg |
| Key Reagent(s) | (Boc)₂O (~1.1 eq) | Isobutylene (~3-5 eq) | HCl (~4M in Dioxane) |
| Catalyst | DMAP (cat.) | Amberlyst-15 (10-20 wt%) | N/A (Reagent) |
| Solvent | THF (1 L) / 50 L | MTBE (1 L) / 50 L | Dioxane (0.5 L) / 25 L |
| Temperature | 20-25 °C | 25-40 °C | 20-25 °C |
| Pressure | Atmospheric | 2-4 bar (29-58 psi) | Atmospheric |
| Reaction Time | 2-4 h | 12-24 h | 1-3 h |
| Key Control Point | Control exotherm from (Boc)₂O addition | Control isobutylene feed rate and reactor pressure; monitor exotherm | Control rate of acid addition; monitor off-gassing (CO₂) |
| Work-up | Aqueous extraction | Filter catalyst, solvent swap | Neutralization, extraction |
| Purification | Direct use or crystallization | Direct use or solvent swap | Distillation or crystallization |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of tert-Butyl (2-(Hydroxymethyl)phenyl)carbamate (N-Protection)
-
Reactor Setup : Charge a suitable reactor with 2-aminobenzyl alcohol (1.0 eq) and tetrahydrofuran (THF, ~10 mL/g). Begin stirring to ensure full dissolution.
-
Reagent Addition : Add 4-dimethylaminopyridine (DMAP, 0.02 eq). In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in THF (~2 mL/g).
-
Reaction : Add the (Boc)₂O solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 30°C with external cooling if necessary.
-
Monitoring : Stir the reaction at ambient temperature for 2-4 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected intermediate, typically as a white solid which can be used directly in the next step.
Protocol 2: Synthesis of tert-Butyl (2-((tert-Butoxy)methyl)phenyl)carbamate (O-Alkylation)
-
Reactor Setup : Charge a pressure-rated reactor with the N-Boc-2-aminobenzyl alcohol (1.0 eq), a suitable solvent such as methyl tert-butyl ether (MTBE, ~10 mL/g), and a solid acid catalyst like Amberlyst-15 (15 wt%).
-
Inerting : Seal the reactor and purge thoroughly with nitrogen.
-
Reaction : Cool the reactor to ~0-5°C. Begin feeding condensed isobutylene gas (3.0-5.0 eq) into the reactor, ensuring the internal temperature does not exceed 10°C during the addition.
-
Heating & Monitoring : After the addition is complete, allow the reactor to warm to room temperature and stir for 12-24 hours. The internal pressure will stabilize as the reaction proceeds. Monitor for completion by TLC or LC-MS.
-
Work-up : Vent any excess isobutylene safely. Filter the reaction mixture to recover the solid acid catalyst (which can be washed and potentially reused).
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude fully protected intermediate, which can be taken directly to the next step.
Protocol 3: Synthesis of this compound (N-Deprotection)
-
Reactor Setup : Dissolve the crude product from Protocol 2 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate. Cool the solution in an ice bath.
-
Deprotection : Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, ~5 eq) dropwise. Vigorous off-gassing (CO₂) will be observed.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours until TLC or LC-MS confirms the complete removal of the Boc group.
-
Neutralization : Cool the reaction mixture in an ice bath and slowly add a base (e.g., 2M NaOH solution) until the pH is >10.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Conclusion
The successful scale-up of this compound synthesis hinges on a deliberate move away from hazardous and low-yielding classical methods towards a modern, safety-oriented process. The presented three-step sequence of N-protection, acid-catalyzed O-alkylation with isobutylene, and final deprotection offers a robust, reliable, and highly scalable platform. By carefully controlling key process parameters and prioritizing process safety, this strategy enables the efficient production of this valuable intermediate for applications in drug development and beyond.
References
- CN112023979A: Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- How does /r/chemistry handle sodium hydride?: Reddit discussion on handling NaH. (2016).
-
Sodium Hydride - Standard Operating Procedure : UC Center for Laboratory Safety. (2012). [Link]
- Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles: ResearchG
- CN114773206B: Synthesis method of o-tert-butylaniline.
-
The Safe Use of Sodium Hydride On Scale : Scribd. [Link]
- An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)
- RU2232749C2: Two-step method for preparing n-methylaniline.
- Hyma Synthesis Pvt. Ltd.: Company product and services overview.
- JPH07228556A: Method for producing 2-aminobenzyl alcohol derivative.
- Tert-butyl alkylation with t-BuBr: Sciencemadness.org discussion forum. (2007).
- Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols: ACS Publications, The Journal of Organic Chemistry.
-
The Williamson Ether Synthesis : Master Organic Chemistry. (2014). [Link]
- Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines: ACS Publications, The Journal of Organic Chemistry. (2025).
- Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactiv
-
tert-Butyl Ethers : Organic Chemistry Portal. [Link]
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Williamson ether synthesis : Wikipedia. [Link]
- What is the best procedure to synthesize p-aminobenzyl alcohol?
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Sodium hydride : Organic Syntheses Procedure. [Link]
- A reliable and easy method for synthesis of nitrogen-containing compounds: TCI Chemicals.
- Protecting Groups For Alcohols: Master Organic Chemistry. (2015).
- tert-BUTYLAMINE: Organic Syntheses Procedure.
- Synthetic Procedures: The Royal Society of Chemistry.
- Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid: Research and Reviews.
- Williamson Ether Synthesis: Chemistry LibreTexts. (2023).
- Activation of Alcohols Toward Nucleophilic Substitution: The University of Northern Colorado. (2012).
- Improving reaction conditions for Williamson ether synthesis: Benchchem.
- An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol: MDPI.
- Protecting Groups: Course material on protecting groups in organic synthesis.
- Nitration of 2-tert-Butylaniline: ResearchG
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines: TSI Journals. (2015).
- Reaction of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds to Synthesize Quinoline Derivatives in W
- United States Patent 3,630,716: Google P
- 2-Aminobenzyl alcohol synthesis: ChemicalBook.
- Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Deriv
- Protecting Groups List: SynArchive.
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- Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites: ResearchG
- SAFETY DATA SHEET - Sodium hydride: Sigma-Aldrich. (2025).
- Process Wednesday: "The Safe Use of Sodium Hydride on Scale": Chemjobber blog. (2011).
Sources
Application Notes and Protocols: Electrophilic Reactions of 2-[(Tert-butoxy)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
2-[(Tert-butoxy)methyl]aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its unique structural features—a strongly activating amino group and a sterically bulky, acid-labile alkoxymethyl group at the ortho position—present both opportunities and challenges in synthetic chemistry. Understanding the regiochemical outcomes of its reactions with electrophiles is paramount for its effective utilization as a building block.
This guide provides a detailed exploration of the principles governing electrophilic aromatic substitution (EAS) on this substrate. It offers field-tested insights and detailed protocols for key transformations, including nitration, halogenation, and formylation. The causality behind experimental design, particularly concerning the management of the highly reactive amino group and the directing influence of the substituents, is a central focus.
Core Principles: Regioselectivity in Electrophilic Aromatic Substitution
The outcome of any electrophilic aromatic substitution reaction on this compound is dictated by the interplay of the electronic and steric effects of its two substituents: the amino (-NH₂) group and the 2-[(tert-butoxy)methyl] (-CH₂OC(CH₃)₃) group.
-
Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[1][2] Its lone pair of electrons strongly donates into the aromatic π-system via resonance (+M effect), significantly increasing the nucleophilicity of the ring, especially at the positions ortho and para to it (C4 and C6).[1]
-
2-[(Tert-butoxy)methyl] Group: This is a type of alkyl ether group. It is a weakly activating group and also an ortho, para-director, primarily through inductive electron donation (+I effect) and weak resonance.[3]
-
Combined Influence: With activating groups at positions 1 and 2, the positions most enriched in electron density are C4 (para to -NH₂) and C6 (ortho to -NH₂ and ortho to -CH₂OtBu). The C5 position is meta to the -NH₂ group, and the C3 position is meta to the -CH₂OtBu group.
However, a critical consideration, especially in strongly acidic media, is the protonation of the amino group to form the anilinium ion (-NH₃⁺). The anilinium group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect (-I).[4][5] This effect dramatically alters the expected regioselectivity.
Nitration: A Case Study in Conditional Regioselectivity
Direct nitration of anilines is often problematic as the highly oxidizing conditions (e.g., HNO₃/H₂SO₄) can lead to degradation and the formation of undesired byproducts. Furthermore, the strongly acidic medium protonates the amine, switching its directing effect from ortho,para to meta. This principle can be strategically employed to achieve specific isomers.
A study on the closely related 2-tert-butylaniline provides an excellent model. Nitration under mixed-acid conditions yields primarily the 5-nitro product, which is meta to the protonated amino group. This outcome is a direct consequence of the anilinium ion's powerful meta-directing effect overwhelming the weaker o,p-directing influence of the alkyl group.
Protocol 3.1: Synthesis of 2-[(tert-butoxy)methyl]-5-nitroaniline
This protocol is adapted from the validated procedure for the nitration of 2-tert-butylaniline.
Core Directive: To achieve selective nitration at the C5 position by leveraging the meta-directing effect of the anilinium ion formed in situ.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated H₂SO₄ (approx. 7 mL per 1.0 g of aniline).
-
Amine Salt Formation: Cool the sulfuric acid to 0 °C in an ice bath. Slowly and portion-wise, add this compound (1.0 eq) to the cold, stirring acid. Maintain the temperature below 10 °C throughout the addition. Causality: This exothermic step forms the anilinium sulfate salt, deactivating the ring and setting up the desired meta-direction.
-
Nitration: Once the addition is complete and the solution is homogeneous, add solid potassium nitrate (KNO₃, 1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Quenching: Very carefully and slowly, pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude product. Safety Note: This step is highly exothermic. Perform slowly and behind a blast shield.
-
Work-up:
-
Allow the ice to melt, then neutralize the aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
| Parameter | Condition | Rationale |
| Nitrating Agent | KNO₃ / H₂SO₄ | Provides a controlled source of the nitronium ion (NO₂⁺) electrophile. |
| Temperature | 0 - 10 °C | Minimizes side reactions and oxidative degradation of the aniline substrate. |
| Key Intermediate | Anilinium Ion | Deactivates the ring and directs the electrophile to the meta position (C5). |
| Expected Product | 2-[(tert-butoxy)methyl]-5-nitroaniline | The major regioisomer due to the dominant directing effect. |
Halogenation: The Challenge of Over-activation
The amino group is so strongly activating that direct halogenation of aniline with reagents like bromine water results in an uncontrolled reaction, yielding the 2,4,6-tribromoaniline precipitate instantaneously.[6][7] To achieve selective mono-halogenation, the activating power of the amino group must be tempered. This is classically achieved by protecting the amine as an acetanilide.
Caption: General workflow for controlled bromination.
Protocol 4.1: Synthesis of 4-Bromo-2-[(tert-butoxy)methyl]aniline via Amide Protection
This three-step protocol ensures mono-bromination at the position para to the directing amide group.[8][9]
Step A: Acetylation (Protection)
-
Dissolve this compound (1.0 eq) in a mixture of water and a stoichiometric amount of concentrated HCl.[10]
-
Add acetic anhydride (1.1 eq), swirl, and immediately add a solution of sodium acetate (1.5 eq) in water.
-
The N-acetylated product should precipitate. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and dry thoroughly. Causality: The resulting acetamido group (-NHCOCH₃) is still an o,p-director but is significantly less activating than -NH₂, preventing polybromination.
Step B: Bromination
-
Dissolve the dried acetanilide from Step A in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring. Maintain the temperature below 25 °C.
-
After the addition is complete, stir for 1-2 hours at room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the brominated acetanilide.
-
Collect the product by vacuum filtration, wash with water to remove acetic acid, and dry. The primary product will be N-{4-bromo-2-[(tert-butoxy)methyl]phenyl}acetamide.
Step C: Hydrolysis (Deprotection)
-
Reflux the brominated acetanilide from Step B in an aqueous solution of hydrochloric acid or sodium hydroxide until TLC analysis indicates the complete disappearance of the starting material.[8]
-
Cool the solution and neutralize with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the final product.
-
Collect the 4-bromo-2-[(tert-butoxy)methyl]aniline by filtration, wash with water, and dry. Purify by recrystallization or chromatography as needed.
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic rings, such as anilines, to produce aryl aldehydes.[11] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13] The active electrophile, a chloroiminium ion, is less reactive than those in Friedel-Crafts reactions, making it highly selective for activated rings.
Protocol 5.1: Synthesis of 4-Amino-3-[(tert-butoxy)methyl]benzaldehyde
Core Directive: To introduce a formyl (-CHO) group, likely at the C4 position (para to the strongly activating -NH₂ group), using the Vilsmeier-Haack conditions.
Materials & Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus Oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Ice, Water, Sodium Acetate or Sodium Hydroxide solution
-
Ethyl Acetate
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. The mixture will warm and may solidify. Allow it to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the reagent.[14]
-
Aromatic Addition: Cool the Vilsmeier reagent back to 0 °C and add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCE.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by carefully pouring it onto crushed ice.
-
Work-up: Heat the aqueous mixture to 50-60 °C for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde. Cool to room temperature and neutralize with a solution of sodium hydroxide or sodium acetate to pH 6-7.
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude aldehyde by silica gel column chromatography.
The (Tert-butoxy)methyl Group as a Labile Protecting Group
The tert-butyl ether moiety within the this compound structure is susceptible to cleavage under strong acidic conditions, a property that can be either a liability or a synthetic advantage. Ethers with a tertiary alkyl group, like this one, readily cleave via an Sₙ1 or E1 mechanism due to the formation of a stable tert-butyl carbocation.[15][16]
-
Cleavage Conditions: Treatment with strong protic acids (e.g., trifluoroacetic acid, HBr, HI) or Lewis acids can lead to the cleavage of the C-O bond, yielding 2-(hydroxymethyl)aniline derivatives and isobutylene or tert-butyl bromide.[15]
-
Synthetic Implications: This lability means that reaction conditions must be chosen carefully. For instance, in the nitration protocol (Section 3), some degree of ether cleavage might occur as a side reaction. Conversely, the (tert-butoxy)methyl group could be intentionally used as a protecting group for a benzyl alcohol, to be removed at a later synthetic stage.
References
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Grolik, J., & Reka, P. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
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Pavia, A., et al. (2015). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. Available at: [Link]
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Smith, K., et al. (2002). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA - Open Research and Contributor ID. Available at: [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
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Khan Academy. (n.d.). Bromination of Aniline. Khan Academy. Available at: [Link]
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Jadhav, G. N., et al. (2007). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. ResearchGate. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Politanskaya, L., et al. (2018). A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]
- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (2020). Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. Google Patents.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2020). Substituent Effects on the EAS Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
ChemTalk. (n.d.). Directing Effects. ChemTalk. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Cleavage of tertButyl Esters in the Presence of tertButyl Ethers. ResearchGate. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Scribd. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[17][18]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. ResearchGate. Available at: [Link]
- Google Patents. (2022). Synthesis method of o-tert-butylaniline. Google Patents.
-
International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]
-
Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Available at: [Link]
-
YouTube. (2018). Acidic Cleavage of Ethers. YouTube. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Removal of the Tert-Butoxycarbonyl (Boc) Protecting Group from Anilines
Welcome to the technical support center for the deprotection of Boc-protected anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments and understand the causality behind protocol choices.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the Boc deprotection of anilines. Each entry explains the potential root causes and provides actionable solutions.
Q1: My Boc deprotection is sluggish or incomplete. What's going wrong?
Root Cause Analysis: Incomplete deprotection is one of the most common issues and typically stems from insufficient acid strength or concentration relative to the substrate.[1]
-
Substrate Basicity: Unlike aliphatic amines, anilines are weakly basic. However, if your molecule contains other, more basic functional groups (e.g., pyridines, aliphatic amines), these will be protonated first, consuming the acid catalyst. This "acid sink" effect can leave insufficient acid to catalyze the Boc cleavage.
-
Steric Hindrance: Bulky groups near the N-Boc moiety can sterically hinder the approach of the acid, slowing down the initial protonation step of the carbamate.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring can decrease the nucleophilicity of the carbamate oxygen, making it more difficult to protonate and thus slowing the reaction. Conversely, electron-donating groups (EDGs) typically facilitate cleavage.[2]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can reduce its effective acidity, leading to slower reaction rates.[1]
Troubleshooting Actions:
-
Increase Acid Stoichiometry: If other basic sites are present, increase the equivalents of acid to ensure enough is available for the Boc cleavage. A large excess (e.g., using TFA as the solvent) is a common strategy.
-
Switch to a Stronger Acid System: If TFA in a solvent like dichloromethane (DCM) is failing, consider using neat TFA or switching to 4M HCl in 1,4-dioxane, which is often more potent.[3][4]
-
Increase Temperature: Gently warming the reaction to 30-40 °C can often accelerate a sluggish deprotection. However, use caution, as this can also promote side reactions.
-
Extend Reaction Time: Some sterically hindered or electronically deactivated substrates may simply require longer reaction times, from several hours to overnight.[5]
-
Monitor Progress Diligently: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The newly formed free aniline can be visualized with a ninhydrin stain, which typically develops a bright color.[5]
Q2: I'm observing significant side product formation, particularly t-butylation of my aromatic ring. How can I prevent this?
Root Cause Analysis: The mechanism of acid-catalyzed Boc deprotection proceeds through the formation of a highly reactive tert-butyl cation (t-Bu⁺).[6] This electrophile can be intercepted by any nucleophile in the reaction mixture. Electron-rich aromatic rings, including the aniline product itself or other aromatic systems in the molecule, are susceptible to Friedel-Crafts-type alkylation by the t-Bu⁺ cation.[6] This is especially problematic for substrates containing phenols, thiols, or indoles.[6][7]
Troubleshooting Actions:
-
Use a Cation Scavenger: This is the most effective strategy. Scavengers are nucleophiles added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your substrate.[8]
Scavenger Typical Concentration Use Case & Rationale Triisopropylsilane (TIS) 2.5–5% (v/v) Excellent for reducing the tert-butyl cation to isobutane. Very effective and widely used.[7] Thioanisole 2.5–5% (v/v) A soft nucleophile that readily traps soft electrophiles like the t-Bu⁺ cation.[7] 1,2-Ethanedithiol (EDT) 1–2.5% (v/v) Highly effective scavenger, particularly for preventing t-butylation of tryptophan and cysteine residues in peptide chemistry.[9] Water 2.5–5% (v/v) Traps the t-Bu⁺ cation to form tert-butanol. Often used in combination with other scavengers like TIS.[7] -
Lower the Reaction Temperature: Running the reaction at 0 °C can often reduce the rate of undesired side reactions more than it reduces the rate of the desired deprotection.
-
Choose a Milder Deprotection System: If side reactions are severe, the standard strong acid conditions may be too harsh. Consider alternatives (see FAQ section).
Workflow: Troubleshooting Deprotection Issues
The following diagram outlines a decision-making process for addressing common challenges.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved February 4, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). BOC Deprotection. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved February 4, 2026, from [Link]
-
Ley, S. V., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 21(15), 5913-5917. Available at: [Link]
-
Nembhard, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24458. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]
-
Reddit. (2022). Boc De-protection : r/Chempros. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved February 4, 2026, from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1768-1774. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved February 4, 2026, from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Current Chemistry Letters, 1(3), 131-138. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
2-[(Tert-butoxy)methyl]aniline reaction monitoring by TLC or LCMS
Welcome to the Reaction Monitoring Support Center. Ticket Subject: 2-[(Tert-butoxy)methyl]aniline (CAS: 154826-66-9) Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule's Personality
You are working with a bifunctional molecule that presents two opposing challenges:
-
The Aniline (Basic): Causes severe peak tailing on silica and C18 columns due to silanol interactions.
-
The Tert-Butyl Ether (Acid-Labile): Susceptible to cleavage under acidic conditions (generating the benzyl alcohol and isobutene).
This guide replaces standard operating procedures with specific troubleshooting workflows designed to navigate this "stability vs. separation" trade-off.
Part 1: Thin Layer Chromatography (TLC) Solutions
Standard Protocol: Silica Gel 60 F254
Retardation Factor (
Workflow: Visualization & Staining
Do not rely on UV alone. While the aniline ring is UV-active (254 nm), the tert-butyl group is invisible. Use a dual-visualization strategy to confirm integrity.
| Visualization Method | Observation | Mechanism | Suitability |
| UV (254 nm) | Dark spot on green background | Primary. Non-destructive. | |
| Ninhydrin | Red/Purple spot | Reaction with primary amine | Critical. Confirms amine presence. |
| Blue/Grey spot (heat required) | Condensation with nucleophile | Secondary. Good for ether/alcohol differentiation. | |
| Iodine Chamber | Brown/Yellow spot | Reversible complexation | General. Good for checking impurities. |
Troubleshooting: Common TLC Artifacts
Q: Why is my product spot streaking or "cometing"?
-
Cause: The basic aniline nitrogen is hydrogen-bonding with the acidic silanols (Si-OH) on the TLC plate surface.
-
Fix: Pre-treat the mobile phase. Add 1% Triethylamine (TEA) or 1%
to your eluent system (e.g., Hexane:EtOAc + 1% TEA). This "caps" the silanols.
Q: I see a new spot (
-
Cause: On-plate decomposition. Commercial silica is slightly acidic (pH ~5). If your run time is long, the tert-butyl ether may hydrolyze to the alcohol (2-aminobenzyl alcohol).
-
Fix: Use Neutralized Silica or switch to Alumina (Basic) plates. To neutralize silica plates: dip them in 5% TEA/Hexane and dry before use.
Part 2: LCMS Method Development & Data Interpretation
Target Mass: 179.26 Da
Observed Ion:
The "Phantom Peak" Phenomenon (Critical)
Users frequently report finding a mass of 124.1 m/z instead of 180.3 m/z. This is not necessarily chemical decomposition; it is often In-Source Fragmentation .
-
Mechanism: The tert-butyl cation is a stable leaving group. Under high desolvation temperatures or cone voltages, the ether cleaves inside the MS source.
LCMS Decision Tree
Figure 1: Diagnostic logic for distinguishing between thermal fragmentation in the MS source versus chemical degradation in the sample vial.
Buffer Selection Guide
| Parameter | Acidic Method (0.1% Formic Acid) | Basic Method (10mM | Recommendation |
| pH | ~2.7 | ~8.0 - 9.0 | Basic |
| Aniline State | Protonated ( | Neutral ( | Neutral |
| Peak Shape | Poor (Tailing due to silanols) | Excellent (Sharp) | Basic |
| Ether Stability | Risk of hydrolysis if left in autosampler | High Stability | Basic |
| MS Sensitivity | High (Pre-charged) | Moderate (Depends on ESI efficiency) | Acceptable |
Technical Recommendation: Use a high pH mobile phase (10mM Ammonium Bicarbonate, pH 10) with a C18 column (e.g., Waters XBridge or Phenomenex Gemini) that is stable at high pH. This suppresses the protonation of the aniline, preventing silanol interaction and improving peak shape, while simultaneously protecting the acid-labile ether.
Part 3: Sample Preparation & Handling FAQs
Q: Can I use HCl in diethyl ether to make the salt? A: NO. Strong mineral acids (HCl, HBr) will cleave the tert-butyl ether, yielding the alcohol and alkyl halide byproducts. If a salt is required, use a weaker organic acid like Oxalic acid or Fumaric acid , or ensure strictly anhydrous conditions with controlled stoichiometry, though this remains risky.
Q: My sample turned brown overnight. A: Anilines are oxidation-sensitive. The "brown" color is often a trace impurity (azo/nitroso coupling) that looks worse than it is.
-
Prevention: Store under Nitrogen/Argon.
-
Rescue: Pass through a short plug of basic alumina or treat with a small amount of activated charcoal if purity is critical.
Q: How do I quench the reaction if I'm synthesizing this?
A: Avoid acidic quenches (e.g., 1M HCl). Quench with Saturated
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Defines stability profiles of tert-butyl ethers vs. benzyl ethers).
-
Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?" Chromablography. Link (Detailed mechanism of amine-silanol interactions).
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Ethers." Link (Explains
-cleavage and alkyl loss in ethers). -
Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting: Basic Compounds." Link (High pH strategies for anilines).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for aniline basicity).
Work-up procedure for 2-[(Tert-butoxy)methyl]aniline reactions
This guide outlines the technical work-up and isolation procedures for 2-[(tert-butoxy)methyl]aniline (CAS: 158091-34-0).[1][2]
This compound presents a specific chemical dichotomy: it contains a basic aniline functionality and an acid-labile tert-butyl benzyl ether .[1][2] The primary failure mode in handling this compound is unintentional deprotection of the ether under acidic conditions, leading to the formation of 2-aminobenzyl alcohol and subsequent polymerization or side reactions.[1]
Technical Support Center: this compound
Compound Profile & Critical Stability Data
| Property | Specification | Critical Note |
| Structure | Aniline with ortho-CH₂-O-tBu | Steric bulk at ortho position affects reactivity.[1][2] |
| Acid Stability | LOW | The benzyl-O-tBu bond cleaves easily in pH < 4.[1][2] |
| Base Stability | HIGH | Stable to NaOH, KOH, NaHCO₃, and amine bases. |
| Oxidation Risk | MODERATE | Aniline nitrogen is susceptible to air oxidation (browning).[2] |
| pKa (Conj. Acid) | ~4.0 - 4.5 | Weak base; requires pH > 6 to remain in organic phase.[1][2] |
Part 1: Standard Work-Up Protocol (The "Golden Path")
Q: What is the recommended standard operating procedure (SOP) for isolating this compound from a reaction mixture?
A: The "Golden Path" prioritizes pH control to prevent ether cleavage.[2] Do not use standard acidic washes (e.g., 1M HCl) to remove impurities.[2]
Step-by-Step Protocol:
-
Quench:
-
Extraction:
-
Wash Cycles (Crucial Step):
-
Drying & Concentration:
Part 2: Troubleshooting & FAQs
Q: I see a new spot on my TLC (Rf ~ 0.3) that wasn't there before the work-up.[1][2] What happened? A: You likely cleaved the tert-butyl ether.[1][2]
-
Diagnosis: The tert-butyl group is an acid-labile protecting group.[1][2] If your work-up involved acidic aqueous washes or if the crude oil stood in an acidic environment (e.g., CDCl₃ for NMR that has become acidic over time), the ether hydrolyzes to form 2-aminobenzyl alcohol .[1][2]
-
Solution: Check the pH of your aqueous layers.[2] Ensure all glassware is free of acid residues.[2] Add a trace of triethylamine to your NMR solvent to neutralize acidity.[2]
Q: My product is tailing (streaking) significantly during column chromatography. How do I fix this? A: Tailing is caused by the interaction of the basic amine with the acidic silanols on the silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the mobile phase.
-
Eluent System: Use Hexanes/Ethyl Acetate with 1% Et₃N.[2]
-
Caution: Do not use acetic acid modifiers, as this risks deprotection.[2]
Q: I am synthesizing this from the nitro precursor. Can I use Fe/HCl reduction? A: Absolutely NOT.
-
Reasoning: The HCl required for iron reduction will destroy the tert-butyl ether immediately.[1][2]
-
Alternative: Use Catalytic Hydrogenation (H₂/Pd-C) in Ethanol/EtOAc or Iron/Ammonium Chloride (Fe/NH₄Cl) in refluxing Ethanol/Water.[1][2] These conditions are neutral-to-mildly basic and will preserve the ether.[1][2]
Q: The organic layer is forming a stubborn emulsion.[2] How do I break it? A: Anilines often act as surfactants.[2]
-
Immediate Fix: Add a small amount of Methanol or filter the biphasic mixture through a pad of Celite to break surface tension.
-
Prevention: Avoid vigorous shaking; use gentle inversion.[2] Keep the aqueous phase ionic strength high (use saturated Brine).[2]
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points to avoid acid-catalyzed degradation.
Caption: Workflow decision matrix emphasizing pH control to prevent ether cleavage and silica modifiers to prevent amine tailing.
Part 4: Quantitative Data & Specifications
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Ethyl Acetate | Excellent | Best for extraction; good solubility.[1][2] |
| Dichloromethane | Good | Good solubility; higher risk of emulsions.[2] |
| Methanol/Ethanol | Good | Suitable for reactions/reductions; remove before aqueous workup to improve separation.[2] |
| Acetone | Avoid | Can react with aniline to form imines (Schiff bases) upon standing.[2] |
| Chloroform (CDCl₃) | Caution | Commercial CDCl₃ is often acidic (HCl formation).[2] Pass through basic alumina or add K₂CO₃ before NMR.[2] |
Chromatography Guidelines
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase Modifier | 1.0% Triethylamine (Et₃N) or 1.0% NH₄OH |
| Typical Eluent | Hexanes : Ethyl Acetate (Start 95:5, Gradient to 80:[1][2]20) |
| Detection | UV (254 nm); Ninhydrin stain (Red/Brown spot) |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][2] (Refer to Chapter 2 for stability of tert-butyl ethers and Chapter 7 for protection of amines).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 28995272, this compound. Retrieved February 4, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 2-[(Tert-butoxy)methyl]aniline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key chemical intermediates is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-[(tert-butoxy)methyl]aniline, a versatile building block in medicinal chemistry. In the spirit of rigorous scientific comparison, we will also explore the spectral data of analogous compounds to provide a broader context for data interpretation.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₇NO, is an aromatic amine containing a sterically bulky tert-butoxymethyl substituent ortho to the amino group. This structural motif is of significant interest in drug discovery as the tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, by shielding the adjacent amino group from enzymatic degradation. A thorough characterization of this molecule by modern analytical techniques is crucial for its effective utilization in the synthesis of novel therapeutic agents.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Below, we present the predicted ¹H and ¹³C NMR spectral data for this compound, which provide a foundational understanding of its chemical environment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the tert-butyl protons, and the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 6.7 - 7.2 | Multiplet | 4H |
| -CH₂- | ~4.4 | Singlet | 2H |
| -NH₂ | ~3.8 (broad) | Singlet | 2H |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
Note: Predicted data is generated using online NMR prediction tools and should be considered as an estimation. Experimental verification is recommended.
The aromatic region (6.7-7.2 ppm) will likely show a complex multiplet pattern due to the ortho-disubstitution. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet around 4.4 ppm, deshielded by the adjacent oxygen and aromatic ring. The amine protons (-NH₂) typically present as a broad singlet around 3.8 ppm, and their chemical shift can be highly dependent on solvent and concentration. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.3 ppm.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-N | ~145 |
| Aromatic C-CH₂ | ~128 |
| Aromatic C-H | 115 - 130 |
| -O-C (CH₃)₃ | ~75 |
| -C H₂- | ~65 |
| -C(C H₃)₃ | ~28 |
Note: Predicted data is generated using online NMR prediction tools and should be considered as an estimation. Experimental verification is recommended.
Mass Spectrometry (MS) Analysis: Unveiling Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound (molar mass: 179.26 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 179.
Table 3: Predicted Mass-to-Charge Ratios (m/z) of Adducts for this compound
| Adduct | m/z |
| [M+H]⁺ | 180.1383 |
| [M+Na]⁺ | 202.1202 |
| [M]⁺ | 179.1305 |
Source: PubChem[1]
Plausible Fragmentation Pathway
The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, primarily involving the cleavage of the tert-butyl group and the benzylic C-O bond.
Caption: Plausible EI-MS fragmentation of this compound.
A primary fragmentation event is the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment at m/z 122. Another significant fragmentation would be the loss of isobutylene oxide, resulting in the 2-aminobenzyl cation at m/z 107. The tert-butyl cation itself is a very stable carbocation and will likely be observed as a prominent peak at m/z 57.
Comparative Analysis with Structural Analogs
To better understand the spectral features of this compound, it is instructive to compare its data with those of structurally related molecules. We will consider 2-(methoxymethyl)aniline and benzyl tert-butyl ether.
2-(Methoxymethyl)aniline
This analog replaces the bulky tert-butyl group with a smaller methyl group.
Table 4: ¹H NMR Data for 2-(Methoxymethyl)aniline
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | 6.7 - 7.2 | Multiplet |
| -CH₂- | ~4.4 | Singlet |
| -OCH₃ | ~3.4 | Singlet |
| -NH₂ | ~3.8 (broad) | Singlet |
The key difference in the ¹H NMR spectrum compared to the target molecule is the presence of a singlet for the methoxy protons around 3.4 ppm, replacing the singlet for the tert-butyl protons. The chemical shift of the benzylic methylene protons remains similar.
Benzyl tert-butyl ether
This compound allows for the examination of the tert-butoxymethyl group attached to a benzene ring without the influence of the amino group.
Table 5: ¹H NMR and MS Data for Benzyl tert-butyl ether
| Data Type | Signal |
| ¹H NMR | Aromatic (5H): ~7.3 ppm (m)-CH₂-: ~4.4 ppm (s)-C(CH₃)₃: ~1.3 ppm (s) |
| MS (m/z) | [M]⁺: 164, Fragments: 107, 91, 57 |
The aromatic protons of benzyl tert-butyl ether appear slightly downfield compared to the aniline derivatives due to the absence of the electron-donating amino group. The mass spectrum of benzyl tert-butyl ether is dominated by the loss of a tert-butyl group to form the oxonium ion at m/z 107, followed by the formation of the tropylium ion at m/z 91, a classic fragmentation for benzyl compounds. The stable tert-butyl cation at m/z 57 is also a major peak. This comparison highlights the influence of the amino group on the fragmentation pattern of the target molecule.
Experimental Protocols
To ensure the acquisition of high-quality NMR and MS data, adherence to standardized experimental procedures is essential.
NMR Spectroscopy
A robust protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[2]
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[4]
-
Caption: Standard workflow for NMR sample preparation and analysis.
Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a general procedure for EI-MS analysis:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized by heating.[1]
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺˙).[5]
-
Fragmentation: The energetically unstable molecular ions undergo fragmentation to produce a series of characteristic fragment ions.[6]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[7]
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.[7]
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
This guide has provided a detailed overview of the expected NMR and mass spectrometry data for this compound, a compound of significant interest in contemporary drug discovery. By presenting predicted spectral data and comparing it with that of structural analogs, we have offered a framework for the interpretation of its key analytical features. The inclusion of standardized experimental protocols further equips researchers with the practical knowledge required to obtain high-quality data. A thorough understanding of these analytical techniques is fundamental to confirming the identity and purity of such crucial synthetic intermediates, thereby ensuring the integrity of the drug development pipeline.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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A Senior Application Scientist's Guide to the Characterization of 2-[(Tert-butoxy)methyl]aniline Derivatives
Introduction: The Strategic Importance of 2-[(Tert-butoxy)methyl]aniline Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the this compound scaffold has emerged as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a reactive aniline moiety with a sterically demanding and strategically cleavable tert-butyl ether, render it an invaluable building block. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of derivatives of this scaffold. We will delve into the rationale behind experimental choices, present detailed analytical protocols, and offer a comparative analysis against alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile intermediates in their discovery programs, particularly in the development of targeted therapies such as kinase inhibitors.[1][2][3]
I. Synthesis of this compound Derivatives: A Protocol Grounded in Strategic Protection
The synthesis of this compound derivatives hinges on a robust strategy for the protection of the aniline nitrogen and the benzyl alcohol. The tert-butoxycarbonyl (Boc) group is a favored choice for the amine due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4] The tert-butyl ether protecting the benzylic alcohol provides steric hindrance and is also readily cleaved under specific acidic conditions, often different from those required for Boc removal, thus allowing for orthogonal deprotection strategies.[5][6][7]
Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a generic this compound derivative starting from 2-aminobenzyl alcohol.
Step 1: N-Boc Protection of 2-Aminobenzyl Alcohol
-
Rationale: The initial step involves the protection of the aniline nitrogen with a di-tert-butyl dicarbonate ((Boc)₂O). This is crucial to prevent side reactions at the nucleophilic amine in subsequent steps.
-
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8]
-
Add di-tert-butyl dicarbonate (1.1 eq.) and a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[9]
-
Step 2: O-Alkylation to Introduce the (Tert-butoxy)methyl Group
-
Rationale: The subsequent step involves the formation of the tert-butyl ether. This is typically achieved via a Williamson ether synthesis or related alkylation methods.
-
Procedure:
-
Dissolve the N-Boc protected 2-aminobenzyl alcohol (1.0 eq.) in a polar aprotic solvent like THF or dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C to deprotonate the alcohol.
-
After stirring for 30 minutes, add tert-butyl bromide or a similar alkylating agent (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
II. Comprehensive Characterization: A Multi-Technique Approach to Structural Verification
The unambiguous characterization of the synthesized this compound derivatives is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm the molecular structure and assess purity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target compound.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃):
-
tert-Butyl group (ether): A characteristic singlet at approximately δ 1.3 ppm (9H).
-
tert-Butyl group (Boc): A singlet around δ 1.5 ppm (9H).
-
Methylene protons (-CH₂-O-): A singlet typically observed between δ 4.4-4.6 ppm (2H).
-
N-H proton: A broad singlet, the chemical shift of which can vary (δ 6.5-8.0 ppm) and may exchange with D₂O.
-
Aromatic protons: A complex multiplet pattern in the range of δ 7.0-7.8 ppm (4H), with the exact shifts and coupling constants depending on the substitution pattern.[10][11]
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (in CDCl₃):
-
tert-Butyl carbons (ether): A signal around δ 27-28 ppm.
-
Quaternary carbon (ether): A signal around δ 73-74 ppm.
-
tert-Butyl carbons (Boc): A signal around δ 28-29 ppm.
-
Quaternary carbon (Boc): A signal around δ 80-81 ppm.
-
Methylene carbon (-CH₂-O-): A signal in the range of δ 65-70 ppm.
-
Aromatic carbons: Multiple signals between δ 118-140 ppm.
-
Carbonyl carbon (Boc): A signal around δ 153-154 ppm.[11]
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[12]
-
Data Analysis: Process the spectra to identify the chemical shifts, integration values (for ¹H), and coupling patterns to confirm the structure.
B. Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the synthesized molecule, further confirming its identity.
-
Expected Fragmentation: In Electron Ionization (EI) or Electrospray Ionization (ESI), a common fragmentation pattern for Boc-protected amines is the loss of a tert-butyl group (M-57) or isobutylene (M-56) via a McLafferty-type rearrangement.[13][14] The loss of the entire Boc group (M-100) is also frequently observed.[15]
-
Expected Molecular Ion: For the parent compound this compound, the expected monoisotopic mass is 179.13 g/mol . The mass of the N-Boc protected derivative would be 279.18 g/mol .
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC). Acquire the spectrum in positive ion mode for ESI.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3300-3500 (sharp, medium)[16][17][18] |
| C-H (Aromatic) | Stretch | 3000-3100 (sharp, weak) |
| C-H (Aliphatic) | Stretch | 2850-3000 (medium to strong) |
| C=O (Boc) | Stretch | 1680-1720 (strong, sharp)[19] |
| C-O (Ether) | Stretch | 1000-1300 (strong, sharp)[20] |
| N-H (Amine) | Bend | 1580-1650 (medium)[18] |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
D. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the synthesized compound.
Experimental Protocol for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.[21]
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.
III. Visualization of Workflows
A. Synthetic and Characterization Workflow
B. Decision Tree for Amine Protecting Group Selection
IV. Comparative Analysis: Boc vs. Alternative Protecting Groups
The choice of a protecting group is a critical decision in multi-step synthesis. The tert-butoxycarbonyl (Boc) group is widely used, but alternatives such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) offer different advantages and disadvantages.[4][22]
| Characteristic | Tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[4] | Hydrogenolysis (e.g., H₂/Pd) or strong acid[4] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Typical Synthesis Strategy | Solid-Phase and Solution-Phase | Primarily Solution-Phase | Primarily Solid-Phase Peptide Synthesis |
| Key Advantages | Stable to bases and nucleophiles; widely used. | Stable to acidic conditions; orthogonal to Boc. | Orthogonal to acid-labile groups; mild deprotection.[22] |
| Key Disadvantages | Requires strong acid for removal, which can be harsh on sensitive substrates.[23] | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes). | Labile to some amine nucleophiles; Fmoc-protected amino acids can be more expensive.[] |
| Orthogonality | Orthogonal to Fmoc and Cbz (under hydrogenolysis conditions). | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
Expert Insight: The selection of a protecting group is dictated by the overall synthetic route. For complex molecules with multiple functional groups, an orthogonal protection strategy is essential.[4] The Boc group is often a pragmatic first choice for aniline protection due to its robustness, but if acid-sensitive functionalities are present in the molecule, Fmoc or Cbz may be more suitable alternatives.
V. Applications in Drug Discovery: A Focus on Kinase Inhibitors
Aniline derivatives are privileged scaffolds in the design of kinase inhibitors.[1][25] The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase active site.[2] The this compound scaffold allows for the introduction of diverse substituents at the aniline ring and the benzylic position, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[3] The tert-butyl ether can serve as a lipophilic group that can occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity.
Conclusion
The this compound scaffold and its derivatives are of significant interest in modern drug discovery. A thorough understanding of their synthesis and a rigorous approach to their characterization are essential for their successful application. This guide has provided a comprehensive overview of the key experimental considerations, from the rationale behind the choice of protecting groups to detailed analytical protocols for structural verification and purity assessment. By employing a multi-technique characterization strategy and making informed decisions about synthetic routes, researchers can confidently utilize these versatile building blocks to accelerate the discovery of novel therapeutics.
References
- CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
Synthesis of 2-amino-benzyl alcohol. PrepChem.com. [Link]
-
Wang, J., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Chemistry, 365, 130489. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
McLafferty rearrangement. Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). National Institutes of Health. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
a: FTIR Spectra of Aniline. ResearchGate. [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Benzyl alcohol, o-amino. Organic Syntheses Procedure. [Link]
-
tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. ResearchGate. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? (2021). ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). HELDA - University of Helsinki. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. [Link]
-
¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. (2020). National Institutes of Health. [Link]
-
Design and Synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal Kinase Inhibitors. (2013). PubMed. [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. (2023). The Journal of Organic Chemistry. [Link]
-
The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]
-
Supporting Information. MPG.PuRe. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
IR: amines. [Link]
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Comparative Guide: 2-[(Tert-butoxy)methyl]aniline vs. Boc-aniline
Orthogonal Strategies in Aniline Functionalization
Executive Summary
This guide provides a technical comparison between 2-[(tert-butoxy)methyl]aniline (Compound A) and
-
This compound acts as a sterically modulated nucleophile . The amine is free and reactive, while the ortho-benzylic alcohol is masked as a tert-butyl ether. This scaffold is critical for synthesizing heterocycles (e.g., quinolines, benzoxazines) where a latent hydroxyl group is required post-annulation.
-
Boc-aniline acts as an electrophilic substrate or masked nitrogen . The amine is chemically inert to nucleophilic attack and requires deprotonation or deprotection to react. It is primarily used to direct Electrophilic Aromatic Substitution (EAS) or to prevent amine interference during transformations elsewhere on the molecule.
Key Decision Matrix:
| Feature | This compound | Boc-aniline |
| Nitrogen Status | Free Amine ( | Protected Carbamate ( |
| Primary Reactivity | Nucleophile (Acylation, Reductive Amination) | Latent Nucleophile (requires base) / EAS Substrate |
| Steric Environment | High (Ortho Effect from | Moderate (Boc group bulk) |
| Acid Stability | Labile (Strong Acid) | Labile (Strong Acid) |
| pKa (Conjugate Acid) | ~3.8 - 4.0 (Estimated, lower than aniline due to sterics) | N/A (Non-basic) |
Structural & Mechanistic Analysis
2.1. This compound: The "Ortho-Effect" Nucleophile
This compound features a primary amine flanked by a bulky tert-butoxymethyl group at the ortho position.
-
Steric Inhibition of Resonance: The bulky ortho substituent forces the amino group to twist out of planarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair into the
-system. -
Nucleophilicity: While the loss of conjugation theoretically increases electron density on the nitrogen (making it more basic), the steric hindrance dominates. The "Ortho Effect" makes this amine less nucleophilic towards bulky electrophiles compared to unsubstituted aniline.
-
Application: Ideal for Friedländer synthesis or cascade reactions where the amine condenses with a ketone/aldehyde, followed by acid-mediated deprotection of the ether and cyclization.
2.2. Boc-aniline: The Masked Nitrogen
The nitrogen lone pair is delocalized into the carbonyl of the Boc group.
-
Electronic Deactivation: The nitrogen is not basic. It will not react with acyl chlorides or aldehydes under standard conditions.
-
Directed Lithiation: The Boc group can act as a Directed Ortho Metalation (DoM) group, allowing functionalization at the ortho position (C-2) using organolithiums (e.g.,
).
Reactivity Profiles & Pathways
The following Graphviz diagram illustrates the divergent synthetic utility of these two scaffolds.
Figure 1: Divergent reactivity pathways.[1][2] Compound A is a nucleophile; Compound B is a substrate for ring modification or controlled N-alkylation.
Experimental Protocols
Protocol A: Selective Acylation of this compound
Objective: To functionalize the amine while retaining the ether protection.
Context: The ortho-alkoxy group creates significant steric hindrance. Standard Schotten-Baumann conditions may be sluggish.
-
Reagents: this compound (1.0 equiv), Acid Chloride (1.2 equiv), Pyridine (2.0 equiv), DMAP (0.1 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Procedure:
-
Dissolve aniline in DCM (
) under . -
Add Pyridine and DMAP. Cool to
. -
Add Acid Chloride dropwise. Note: Due to steric bulk, reaction times may be 2-3x longer than unsubstituted aniline.
-
Warm to RT and stir for 12–24 hours.
-
Monitor: TLC will show consumption of the polar amine.
-
Workup: Wash with
(cold, rapid wash to avoid ether cleavage), then .
-
-
Why this works: The basic conditions preserve the acid-labile
ether.
Protocol B:
-Alkylation of Boc-aniline
Objective: To introduce an alkyl group on the nitrogen.
Context: Boc-aniline is not nucleophilic. It must be converted to an anion.
-
Reagents: Boc-aniline (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), Alkyl Halide (1.5 equiv).
-
Solvent: DMF or THF (anhydrous).
-
Procedure:
-
Dissolve Boc-aniline in DMF (
) under Argon. -
Cool to
and add NaH portion-wise. Evolution of gas occurs. -
Stir at
for 30 min to ensure full deprotonation (formation of the carbamate anion). -
Warm to RT. Reaction is usually rapid (1–4 hours).
-
Workup: Quench with water, extract with EtOAc.
-
-
Why this works: The Boc group stabilizes the anion, preventing over-alkylation (quaternary salt formation), which is a common problem with free anilines.
Stability & Deprotection Guide
Both compounds rely on acid-labile tert-butyl cations. However, their cleavage kinetics differ slightly, though they are not fully orthogonal in strong acid.
| Condition | This compound | Boc-aniline | Result |
| TFA / DCM (1:1) | Unstable | Unstable | Both cleave rapidly (<1h). |
| HCl / Dioxane (4M) | Unstable | Unstable | Both cleave. |
| ZnBr₂ / DCM | Stable (Kinetic stability) | Labile | Potential for selective Boc removal (requires optimization). |
| NaOH / MeOH | Stable | Stable | Both resistant to hydrolysis. |
| H₂ / Pd-C | Stable | Stable | Both survive hydrogenation (unlike Cbz or Bn). |
Critical Warning: Do not attempt to remove a Boc group with TFA in the presence of the tert-butoxymethyl ether. Both will likely cleave. For orthogonal protection, use a silyl ether (e.g., TBDMS or TIPS) for the alcohol if the amine is Boc-protected.
References
-
BenchChem. (2025).[5] A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Retrieved from 6
-
Organic Chemistry Portal. (2024). tert-Butyl Ethers: Protection and Deprotection. Retrieved from 2
-
National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from 7
-
ResearchGate. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols. (Context for 2-aminobenzyl alcohol reactivity). Retrieved from 8
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The Emerging Potential of 2-[(Tert-butoxy)methyl]aniline Derived Catalysts: A Comparative Guide for Strategic Catalyst Design
For Immediate Release to the Scientific Community
In the relentless pursuit of more efficient, selective, and robust catalytic systems for modern organic synthesis, the design of ancillary ligands stands as a cornerstone of innovation. This guide introduces the largely unexplored potential of catalysts derived from 2-[(tert-butoxy)methyl]aniline, a scaffold poised to offer unique steric and electronic advantages. We present a forward-looking analysis for researchers, scientists, and drug development professionals, comparing the hypothesized efficacy of these novel catalysts with established alternatives and providing a roadmap for their experimental validation.
The Rationale: Why this compound?
The core premise for investigating this compound as a foundational ligand structure lies in the strategic placement of a bulky, moderately electron-donating group ortho to the coordinating nitrogen atom. This design is hypothesized to influence the catalytic cycle in several key ways:
-
Steric Influence for Enhanced Selectivity: The tert-butyl group is a well-established director of steric hindrance.[1] Its presence, via the tert-butoxy)methyl spacer, is anticipated to create a well-defined steric pocket around the metal center. This can be instrumental in promoting challenging reductive elimination steps, preventing catalyst deactivation pathways such as dimer formation, and influencing regioselectivity in cross-coupling and C-H functionalization reactions.
-
Favorable Electronic Properties: The etheric oxygen and the inductive effect of the alkyl group introduce moderate electron-donating properties. This can enhance the electron density at the metal center, potentially facilitating oxidative addition, a critical step in many catalytic cycles.
-
Conformational Rigidity and Stability: The bulky ortho-substituent can restrict the rotation around the C-N bond, leading to a more defined and stable catalyst geometry. This conformational rigidity can be advantageous for asymmetric catalysis and for maintaining catalytic activity over extended reaction times.
Potential Applications and Comparative Analysis
We envision catalysts derived from this compound to be particularly impactful in palladium- and nickel-catalyzed cross-coupling reactions, as well as C-H functionalization. Below, we compare their projected performance against established catalyst classes.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the choice of ligand is critical.[2] Catalysts based on this compound could serve as valuable alternatives to traditional phosphine ligands and N-heterocyclic carbenes (NHCs).
Comparison with Phosphine Ligands:
Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are the current state-of-the-art for many cross-coupling applications due to their ability to promote both oxidative addition and reductive elimination.[2][3] The proposed aniline-derived catalysts would offer a phosphine-free alternative, which can be advantageous in terms of cost, air stability, and avoiding potential phosphorus contamination in pharmaceutical intermediates.
Comparison with N-Heterocyclic Carbene (NHC) Ligands:
NHCs are strong σ-donors that form robust bonds with metal centers, leading to highly stable and active catalysts.[4][5][6][7] While NHCs are exceptionally effective, their synthesis can be multi-step. Aniline-based ligands are often more straightforward to synthesize and modify.[8][9] The steric and electronic properties of this compound-derived ligands could be fine-tuned to rival the performance of some NHC systems, particularly in reactions where extreme electron donation is not a prerequisite for high activity.
Table 1: Hypothesized Performance in Suzuki-Miyaura Coupling
| Ligand Class | Proposed this compound Ligand | Bulky Monophosphine (e.g., SPhos) | N-Heterocyclic Carbene (e.g., IPr) |
| Synthesis | Potentially straightforward from commercially available starting materials. | Multi-step synthesis, often proprietary. | Multi-step synthesis of imidazolium salt precursor. |
| Air Stability | Expected to be more stable than many phosphines. | Can be air-sensitive, requiring careful handling. | Generally air-stable as salts; free carbenes are reactive. |
| Catalyst Loading | Hypothesized to be effective at low mol %. | Effective at low mol % for a wide range of substrates.[2] | Often effective at very low catalyst loadings.[10] |
| Substrate Scope | Projected to be effective for sterically hindered substrates. | Excellent for sterically demanding couplings.[2][3] | Broad substrate scope, including challenging couplings.[10] |
| Cost | Potentially lower cost of synthesis. | Can be expensive. | Precursors can be costly. |
C-H Functionalization
The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Ligands play a crucial role in controlling the reactivity and selectivity of these transformations. The aniline nitrogen can act as a directing group, but often requires protection to avoid N-H functionalization.[11] However, recent advances have shown that specific ligands can enable C-H functionalization of unprotected anilines.[11]
The this compound scaffold could be particularly adept for promoting meta or para-selective C-H functionalization, a significant challenge in the field. The steric bulk at the ortho position could disfavor ortho-C-H activation, while the electronic nature of the aniline could direct functionalization to other positions. This would be a significant advantage over many existing systems that show a strong preference for ortho-functionalization. S,O-ligands have shown promise in directing para-selective C-H olefination and alkynylation of aniline derivatives, providing a benchmark for comparison.[12][13]
Proposed Experimental Validation
To ascertain the efficacy of this compound derived catalysts, a systematic experimental workflow is proposed.
Synthesis of the Ligand and Palladium Precatalyst
A plausible synthetic route involves the ortho-lithiation of N-protected aniline, followed by reaction with tert-butoxymethyl chloride and subsequent deprotection to yield the target aniline. The resulting ligand can then be complexed with a palladium precursor, such as Pd(OAc)₂, or used to form a well-defined precatalyst. The synthesis of related [(NHC)PdCl₂(aniline)] complexes has been shown to be straightforward.[9]
Experimental Protocol: Synthesis of a Palladium(II) Precatalyst
-
Ligand Synthesis: (Hypothetical) To a solution of N-Boc-aniline in dry THF at -78 °C, add n-butyllithium dropwise. Stir for 2 h, then add tert-butoxymethyl chloride. Allow to warm to room temperature and stir overnight. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by column chromatography. Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield this compound.
-
Complexation: To a solution of the this compound ligand (2.2 equivalents) in toluene, add Pd(OAc)₂ (1 equivalent). Heat the mixture at 80 °C for 4 hours under an inert atmosphere.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the desired palladium complex.
Catalyst Screening Workflow
A standardized Suzuki-Miyaura coupling reaction, for instance, the coupling of 4-chloroanisole with phenylboronic acid, can be used as a benchmark to compare the performance of the new catalyst with established systems.
Experimental Protocol: Comparative Catalyst Screening
-
Reaction Setup: In a glovebox, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2 mmol) to a series of reaction vials.
-
Catalyst Addition: To each vial, add a solution of the palladium precatalyst (e.g., 1 mol %) and the corresponding ligand (if not using a precatalyst) in the reaction solvent (e.g., toluene/water).
-
Reaction Monitoring: Seal the vials and place them in a preheated aluminum block at the desired temperature (e.g., 100 °C). Monitor the reaction progress at set time intervals by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Data Analysis: Calculate the yield of the desired product for each catalyst system at each time point. This will allow for a direct comparison of reaction rates and overall efficiency.
Diagram 1: Experimental Workflow for Catalyst Screening
Caption: A systematic workflow for the comparative screening of catalyst performance.
Proposed Catalytic Cycle and Mechanistic Considerations
The proposed catalytic cycle for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a this compound ligand is depicted below. The bulky ortho-substituent is hypothesized to play a key role in facilitating the reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.
Diagram 2: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
While still in the conceptual stage, catalysts derived from this compound present a compelling new direction in ligand design. The unique combination of steric bulk and moderate electron-donating character offers the potential for highly efficient and selective catalytic systems that could rival or even surpass the performance of current state-of-the-art catalysts in specific applications. The experimental workflows outlined in this guide provide a clear path for the synthesis, validation, and comparative analysis of these promising new catalysts. We encourage the research community to explore this exciting new area of catalyst development, which holds the promise of delivering novel and powerful tools for chemical synthesis.
References
-
Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. National Institutes of Health. Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC. Available at: [Link]
-
Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health. Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. Available at: [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
-
Smart N-Heterocyclic Carbene Ligands in Catalysis. ACS Publications. Available at: [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Available at: [Link]
-
N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes. National Institutes of Health. Available at: [Link]
-
The palladium-catalyzed synthesis of organic amines. DSpace@MIT. Available at: [Link]
-
Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. ACS Publications. Available at: [Link]
-
N-Heterocyclic Carbenes as Ligands in Metal Complexes. ResearchGate. Available at: [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. Available at: [Link]
-
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. SciSpace. Available at: [Link]
-
Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. Available at: [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. National Institutes of Health. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 2-[(Tert-butoxy)methyl]aniline: A Comparative Analytical Guide
Topic: Assessing the purity of synthesized 2-[(Tert-butoxy)methyl]aniline Content Type: Publish Comparison Guides
Executive Summary
This compound (CAS 158091-34-0) is a specialized intermediate often employed in medicinal chemistry as a protected form of 2-aminobenzyl alcohol or as a steric scaffold in ligand design.[1] Its structural integrity hinges on the tert-butyl ether moiety, a functional group notoriously sensitive to acidic hydrolysis.
The Analytical Challenge: Standard purity assessments often fail for this molecule. Conventional HPLC methods utilizing acidic modifiers (e.g., 0.1% TFA) can catalyze on-column hydrolysis, generating "ghost" impurities (2-aminobenzyl alcohol) that were not present in the original sample. Similarly, the thermal stress of Gas Chromatography (GC) can induce elimination to isobutylene.
This guide compares three primary analytical methodologies—Acidic HPLC , Buffered/Basic HPLC , and Quantitative NMR (qNMR) —to establish the "Gold Standard" for accurately assessing the purity of this labile intermediate.
Technical Context: The Stability Paradox
Before selecting an analytical method, one must understand the degradation mechanics. The tert-butoxy group is stable to base but cleaves readily in the presence of protons or high heat.
Degradation Pathway
-
Trigger:
(Acid) or (Heat) -
Mechanism: E1 Elimination or
Hydrolysis -
Products: 2-Aminobenzyl alcohol + Isobutylene (gas)
Implication: If your chromatogram shows a split peak or a tailing front, you may be observing the method destroying your sample, not the sample's intrinsic impurity.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of standard analytical techniques applied to this compound.
| Feature | Method A: Standard HPLC (Acidic) | Method B: Buffered HPLC (Basic/Neutral) | Method C: qNMR (Internal Standard) |
| Principle | RP-HPLC (0.1% TFA/Formic Acid) | RP-HPLC (10mM | |
| Suitability | POOR (High Risk) | HIGH (Routine QC) | EXCELLENT (Absolute Purity) |
| Sample Stability | Low (On-column degradation) | High (Ether remains intact) | High (Non-destructive) |
| Detection Limit | Very Low (UV sensitive) | Very Low (UV sensitive) | Moderate (~0.5-1%) |
| Key Artifacts | 2-Aminobenzyl alcohol peak | None | Solvent residuals |
| Throughput | High | High | Low/Medium |
| Verdict | Avoid for accurate purity assignment. | Recommended for daily process monitoring. | The "Gold Standard" for final lot release. |
Deep Dive: Why qNMR Wins for Potency
While HPLC is superior for detecting trace impurities (0.05% levels), qNMR is the only method that provides an absolute mass balance without requiring a response factor correction. For a labile ether, qNMR performed in a neutral solvent (e.g.,
Detailed Experimental Protocols
Protocol A: The "Safe" HPLC Method (Buffered)
Use this method for routine reaction monitoring and crude purity checks.
Instrument: Agilent 1200/1260 or equivalent with DAD.
Column: XBridge C18 (Waters) or Gemini-NX C18 (Phenomenex),
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate (
) in Water (pH ~8.2). -
Solvent B: Acetonitrile (HPLC Grade).
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
20-25 min: 5% B (Re-equilibration)
Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature:
(Do not exceed to preserve the ether). -
Detection: UV @ 235 nm (Aniline absorption) and 254 nm.
-
Sample Diluent: Acetonitrile:Water (50:50) buffered with trace ammonium bicarbonate.
Protocol B: Quantitative NMR (qNMR) for Lot Release
Use this method to assign the absolute purity value.
Reagents:
-
Solvent:
(99.9% D). Note: Avoid unless neutralized over basic alumina, as commercial is often acidic. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-volatile, stable, distinct singlet at ~6.1 ppm.
Procedure:
-
Weighing: Accurately weigh ~20 mg of the sample (
) and ~10 mg of the Internal Standard ( ) into the same vial. Use a micro-balance with 0.01 mg precision. -
Dissolution: Add 0.6 mL
and mix thoroughly. Transfer to NMR tube. -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): seconds (Critical for full relaxation). -
Scans: 16 or 32.
-
Spectral width: -2 to 14 ppm.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS singlet (set to known proton count, e.g., 3H for aromatic protons of 1,3,5-TMB).
-
Integrate the sample's characteristic singlet (e.g., tert-butyl group at ~1.2 ppm, 9H; or methylene
at ~4.5 ppm, 2H).
-
Calculation:
-
: Integral areangcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - : Number of protons
-
: Molecular weight[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - : Mass weighed
- : Purity of Internal Standard
Visualizations
Figure 1: Analytical Decision Logic
This flowchart guides the researcher in selecting the correct method based on the stage of development.
Caption: Decision tree for selecting the appropriate analytical method to avoid artifactual degradation.
Figure 2: The "Ghost" Impurity Pathway
Understanding how incorrect analysis creates false impurities.
Caption: Mechanism of on-column degradation in acidic media, leading to false identification of 2-aminobenzyl alcohol.
References
-
Organic Chemistry Portal. (n.d.). Tert-Butyl Ethers: Stability and Protecting Group Chemistry. Retrieved February 4, 2026, from [Link]
-
Almac Group. (2015). qNMR as an Alternative to HPLC for Purity Assessment. Retrieved February 4, 2026, from [Link]
-
ZirChrom Separations. (n.d.). Use of Unconventional Solvents and pH in HPLC. Retrieved February 4, 2026, from [Link]
Sources
Navigating Amine Protection in Synthesis: A Cost-Benefit Analysis of 2-[(Tert-butoxy)methyl]aniline
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is a critical decision that profoundly impacts yield, purity, and overall cost-effectiveness. The temporary masking of reactive functional groups, such as the versatile amino group of anilines, is a foundational strategy. This guide provides an in-depth cost-benefit analysis of a lesser-known protecting group strategy, the N-(tert-butoxymethyl) group as exemplified by 2-[(Tert-butoxy)methyl]aniline, and compares it with the ubiquitous tert-butoxycarbonyl (Boc) protection of the parent molecule, 2-aminobenzyl alcohol.
The Challenge: Protecting the Bifunctional 2-Aminobenzyl Alcohol
2-Aminobenzyl alcohol is a valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of heterocycles like quinolines and quinazolines.[1][2] Its utility, however, is predicated on the selective reaction of either its nucleophilic amine or its hydroxyl group. Unchecked, the amine's reactivity can lead to undesired side reactions, necessitating a reliable protection strategy. The ideal protecting group should be easy to install in high yield, stable to a range of reaction conditions, and readily removable without affecting other sensitive functionalities.
The Contenders: N-(tert-butoxymethyl) vs. N-Boc Protection
This guide will analyze two primary approaches to rendering 2-aminobenzyl alcohol suitable for further synthetic transformations:
-
The N-(tert-butoxymethyl) Strategy: This involves the protection of the aniline nitrogen with a tert-butoxymethyl (BOM) ether, forming this compound.
-
The N-Boc Strategy: This employs the widely used di-tert-butyl dicarbonate ((Boc)₂O) to form a tert-butoxycarbonyl (Boc) carbamate on the nitrogen, yielding N-Boc-2-aminobenzyl alcohol. The protection of amines with a Boc group is a standard procedure in organic synthesis due to the stability of the resulting carbamate and the well-established methods for its removal under acidic conditions.[3]
The selection between these two hinges on a careful consideration of cost, synthetic efficiency, and the specific downstream reactions planned.
Cost Analysis: A Tale of Two Syntheses
The "cost" of a protecting group strategy extends beyond the price of the reagents. It encompasses the number of synthetic steps, the atom economy of each step, and the cost of solvents and purification.
| Component | This compound Synthesis | N-Boc-2-aminobenzyl alcohol Synthesis |
| Starting Material | 2-Aminobenzyl alcohol | 2-Aminobenzyl alcohol |
| Protecting Reagent | tert-Butyl chloromethyl ether (or equivalent) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Reagent Cost | High | Moderate |
| Synthetic Steps | Typically one step | Typically one step |
| Ancillary Reagents | Base (e.g., NaH, K₂CO₃) | Base (e.g., Et₃N, NaOH) or catalyst (e.g., DMAP) |
| Solvents | Anhydrous polar aprotic (e.g., THF, DMF) | Various (e.g., THF, Dioxane, CH₂Cl₂) |
| Workup & Purification | Aqueous workup, column chromatography | Aqueous workup, often crystallizes or requires minimal chromatography |
Note: Prices are subject to fluctuation and should be confirmed with suppliers.
Discussion:
The primary cost differentiator lies in the protecting reagent. Di-tert-butyl dicarbonate is a commodity chemical, produced on a large scale and therefore relatively inexpensive. In contrast, reagents for introducing the N-(tert-butoxymethyl) group, such as tert-butyl chloromethyl ether, are less common and significantly more expensive.
Benefit Analysis: Performance in Synthesis
The "benefit" of a protecting group is measured by its performance: the yield of the protection and deprotection steps, its stability under various reaction conditions, and the ease of its removal.
| Feature | N-(tert-butoxymethyl) (BOM) Group | N-tert-butoxycarbonyl (Boc) Group |
| Typical Protection Yield | Moderate to High | High to Excellent |
| Stability | Generally stable to bases and nucleophiles. | Stable to bases, nucleophiles, and hydrogenolysis. |
| Deprotection Conditions | Acidic conditions (e.g., HCl, TFA). | Acidic conditions (e.g., TFA, HCl in dioxane).[4] |
| Key Advantages | Potentially offers different stability profile to Boc. | Extremely well-documented, high yielding, and reliable. |
| Potential Drawbacks | Less common, fewer established protocols, potentially harsher deprotection. | Can be cleaved by strong acids intended for other transformations. |
Discussion:
The N-Boc group is the industry standard for a reason. Its installation is typically high-yielding and the resulting carbamate is robust. A vast body of literature supports its use, making troubleshooting straightforward.
The N-(tert-butoxymethyl) group is less common. Its primary theoretical advantage would be orthogonal stability compared to other protecting groups. For instance, if a synthetic route requires conditions that might partially cleave a Boc group, a BOM group might offer a more resilient alternative. However, the lack of extensive literature and established protocols presents a significant hurdle, potentially requiring extensive optimization of both protection and deprotection steps.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols.
Protocol 1: Synthesis of N-Boc-2-aminobenzyl alcohol (Alternative)
This procedure is based on standard N-Boc protection of anilines.
-
Materials: 2-Aminobenzyl alcohol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2-aminobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or flash column chromatography to yield N-Boc-2-aminobenzyl alcohol.
-
Protocol 2: Hypothetical Synthesis of this compound (Target)
This is an inferred protocol as direct literature procedures for this specific transformation are scarce. It is based on the N-alkylation of anilines.
-
Materials: 2-Aminobenzyl alcohol, Sodium hydride (NaH), tert-Butyl chloromethyl ether, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C in a round-bottom flask under an inert atmosphere, add a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and slowly add tert-butyl chloromethyl ether (1.1 eq).
-
Let the reaction warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Decision-Making Framework
The choice between these two protecting groups can be visualized as a decision-making process:
Caption: Decision workflow for selecting a protecting group.
Experimental Workflow Visualization
The general workflow for a protection-reaction-deprotection sequence is as follows:
Caption: General synthetic workflow involving a protecting group.
Conclusion and Recommendation
For the vast majority of applications involving the protection of 2-aminobenzyl alcohol, the N-Boc protecting group represents the superior choice from a cost-benefit perspective. The protocol is robust, high-yielding, and utilizes readily available, cost-effective reagents. The extensive body of literature on Boc protection provides a significant advantage in terms of predictability and troubleshooting.
The N-(tert-butoxymethyl) protecting group, while theoretically offering an alternative stability profile, remains a niche and largely academic choice. The higher cost of the protecting reagent, coupled with a lack of well-established and optimized protocols for both its installation and removal on this specific substrate, makes it a high-risk, high-effort option. Its consideration would only be warranted in specific, complex synthetic routes where the unique stability of the N-BOM group is absolutely essential and cannot be achieved with other, more common protecting groups. For researchers in drug development and process chemistry, where efficiency, cost, and reliability are paramount, the N-Boc strategy is the clear and recommended path forward.
References
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Center for Biotechnology Information. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. (2024). ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 2-[(Tert-butoxy)methyl]aniline in Diverse Solvent Systems
Abstract
The strategic selection of a solvent is paramount in optimizing reaction kinetics, yield, and purity in synthetic organic chemistry. This guide provides an in-depth analysis of 2-[(Tert-butoxy)methyl]aniline, a key building block in pharmaceutical and materials science. We explore its performance profile across a spectrum of common laboratory solvents, from nonpolar aprotics to polar protics. By synthesizing data from analogous structures and foundational chemical principles, this document offers researchers, scientists, and drug development professionals a predictive framework for solvent selection. We present a comparative analysis against a structurally relevant alternative, detail a robust experimental protocol for in-house validation, and provide mechanistic explanations for the observed performance, empowering users to maximize the potential of this versatile reagent.
Introduction: The Critical Role of the Solvent Environment
This compound is a substituted aniline derivative where the primary amino group is ortho to a methylene group protected by a tert-butyl ether. This structure offers a unique combination of a nucleophilic amino center and a bulky, acid-labile protecting group. The tert-butoxy moiety serves to temporarily mask a reactive hydroxyl group (present in its precursor, 2-aminobenzyl alcohol), preventing unwanted side reactions and directing reactivity towards the aniline nitrogen.[1][2] The choice of solvent is not merely a medium for dissolution but a critical parameter that dictates the compound's solubility, stability, and reactivity by influencing solute-solvent interactions.[3]
The molecule possesses both a polar amine group capable of hydrogen bonding and a nonpolar aromatic ring and tert-butyl group.[3] This amphiphilic nature suggests varied performance across different solvent classes. This guide aims to elucidate these differences, providing a logical basis for solvent selection in applications such as nucleophilic substitution, metal-catalyzed cross-coupling, or acylation reactions.
Predicted Performance Profile: A Comparative Overview
Table 1: Predicted Solubility and Stability of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Stability & Key Considerations |
| Nonpolar | Toluene, Hexane | Moderate to Good | Good Stability. Ideal for reactions where polarity is undesirable. The nonpolar character of the bulk of the molecule favors dissolution. |
| Polar Aprotic | THF, DCM, MeCN, DMF | Very Good | Excellent Stability. Dichloromethane (DCM) and Tetrahydrofuran (THF) are predicted to be excellent choices for general-purpose reactions.[4] Acetonitrile (MeCN) and Dimethylformamide (DMF) will also be effective solubilizers. |
| Polar Protic | Methanol, Ethanol | Good | Caution Advised. Good solubility due to hydrogen bonding with the amine. However, protic solvents, especially in the presence of trace acid, can facilitate the cleavage of the acid-labile tert-butyl ether.[5][6] Alcoholic solvents can sometimes accelerate reactions like N-Boc protection.[7] |
| Aqueous Systems | Water | Poor | Low Stability (Acidic pH). As an organic amine, it will have very low solubility in neutral water.[4] It will dissolve in aqueous acid (e.g., 1M HCl) by forming the corresponding ammonium salt, but this environment will rapidly cleave the protecting group.[8] |
Causality Behind Performance: Mechanistic Insights
The performance outlined in Table 1 is governed by the interplay of intermolecular forces.
-
In Nonpolar Solvents (e.g., Toluene): Van der Waals forces dominate. The large, nonpolar surface area of the benzene ring and the tert-butyl group allows for effective interaction with toluene, leading to good solubility.
-
In Polar Aprotic Solvents (e.g., DCM, THF): Dipole-dipole interactions are key. These solvents can effectively solvate the polar amine group without the risk of proton transfer, providing a stable environment for the acid-sensitive ether linkage.
-
In Polar Protic Solvents (e.g., Methanol): Hydrogen bonding is the primary driver of solubility. The solvent's hydroxyl group can act as a hydrogen bond donor to the aniline nitrogen's lone pair and an acceptor for the N-H protons. However, this same proton-donating ability poses a risk to the protecting group, which can be protonated and subsequently eliminated.
Comparative Analysis: this compound vs. 2-Aminobenzyl Alcohol
To understand the utility of the tert-butoxy protecting group, a comparison with its unprotected precursor, 2-aminobenzyl alcohol, is instructive.
| Feature | This compound | 2-Aminobenzyl Alcohol (Alternative) |
| Primary Reactive Site(s) | Aniline Nitrogen | Aniline Nitrogen AND Benzyl Alcohol |
| Solubility in Protic Solvents | Good | Excellent (due to two H-bonding groups) |
| Key Advantage | Site Selectivity: Prevents O-acylation, O-alkylation, or oxidation of the benzylic alcohol.[1] | Atom Economy: No protecting group to add or remove, resulting in a shorter synthesis. |
| Key Disadvantage | Lower Atom Economy: Requires additional synthesis steps for protection and deprotection. | Lack of Selectivity: Competing reactions at the hydroxyl and amino groups can lead to complex product mixtures. |
The use of this compound is therefore justified when selective modification of the aniline nitrogen is required, a common necessity in multi-step pharmaceutical synthesis.
Experimental Protocol: Quantitative Solubility Determination
To validate the predictions in this guide, researchers should perform quantitative solubility measurements. The following protocol provides a reliable method.
Objective: To determine the solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvent (e.g., Toluene, HPLC grade)
-
Analytical balance
-
Scintillation vials (20 mL) with caps
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE)
-
HPLC or GC-MS system with a calibrated method for the analyte
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a scintillation vial (e.g., 100 mg).
-
Solvent Addition: Add a known volume of the solvent (e.g., 5.0 mL).
-
Equilibration: Tightly cap the vial and place it in a shaker bath at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed in the bath for 2 hours for the solid to settle.
-
Filtration: Carefully draw a sample of the supernatant using a micropipette and immediately filter it through a 0.22 µm syringe filter into a clean, tared vial. This step removes any suspended microcrystals.
-
Gravimetric Analysis (Optional but simple): Weigh the filtered solution. Gently evaporate the solvent under a stream of nitrogen and re-weigh the vial to find the mass of the dissolved solid.
-
Chromatographic Analysis (More precise): Accurately dilute a known volume of the filtered supernatant in a volumetric flask with the same solvent. Analyze the concentration using a pre-calibrated HPLC or GC-MS method.
-
Calculation: Express solubility in g/L or mol/L.
This self-validating protocol ensures that the measured concentration represents the true solubility at equilibrium.
Visualizations: Workflows and Conceptual Models
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Solute-Solvent Interaction Model.
Conclusion and Recommendations
For reactions involving this compound where the integrity of the protecting group is crucial, polar aprotic solvents such as THF and DCM are highly recommended . They offer excellent solubility and a stable chemical environment. Nonpolar solvents like toluene are a viable alternative, particularly for organometallic reactions. Polar protic solvents should be used with caution and are best avoided if acidic catalysts are present or if the reaction requires elevated temperatures, due to the risk of deprotection. The experimental protocols provided herein empower researchers to generate precise, application-specific data to guide their process development and optimization efforts.
References
- Vertex AI Search, "2-(tert-Butyl)
- Benchchem, "Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide", Accessed February 4, 2026.
- Organic Chemistry Portal, "Boc-Protected Amino Groups", Accessed February 4, 2026.
- Google Patents, "CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof", Accessed February 4, 2026.
- University of California, "Solubility of Organic Compounds", Accessed February 4, 2026.
- Bellevue College, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS", Accessed February 4, 2026.
- ResearchGate, "Nitration of 2-tert-Butylaniline: Preparation of an Intermediate Used in the Development of the Cystic Fibrosis Drug Ivacaftor", Accessed February 4, 2026.
- Organic Chemistry Portal, "tert-Butyl Ethers", Accessed February 4, 2026.
- Sigma-Aldrich, "Application Note – N-Boc protection", Accessed February 4, 2026.
- K. C. Nicolaou, et al., "THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS", J. Am. Chem. Soc., Accessed February 4, 2026.
- ACS Publications, "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development", Accessed February 4, 2026.
- ACS Publications, "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry", Accessed February 4, 2026.
- ResearchGate, "The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids", Accessed February 4, 2026.
- University of Oslo, "Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the
- NIH PubChem, "2-tert-Butyl-6-methylaniline | C11H17N | CID 83155", Accessed February 4, 2026.
- WuXi Biology, "Alcohol Speed up Boc Protection of Primary Amines", Accessed February 4, 2026.
- Sigma-Aldrich, "Greener Solvent Altern
- Chemistry LibreTexts, "13.10: Protecting Groups in Organic Synthesis", Accessed February 4, 2026.
- ResearchGate, "Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
- Google Patents, "United States Patent - 3,630,716", Accessed February 4, 2026.
- ResearchGate, "Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics", Accessed February 4, 2026.
- Cengage Learning, "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis", Accessed February 4, 2026.
- ResearchGate, "N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties", Accessed February 4, 2026.
- RSC Publishing, "Green Chemistry - Nitrosation of N-methyl aniline using tert-butyl nitrite", Accessed February 4, 2026.
- Bellevue College, "Experiment 2 # Solubility", Accessed February 4, 2026.
- T. W. Greene, P. G. M. Wutz, "Protective Groups in Organic Synthesis", John Wiley and Sons, 1999.
- ResearchGate, "An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline", Accessed February 4, 2026.
- Chemistry LibreTexts, "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0", Accessed February 4, 2026.
- Organic Syntheses Procedure, "SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- ResearchGate, "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions", Accessed February 4, 2026.
- Google Patents, "US3819709A - Synthesis of n-methylaniline", Accessed February 4, 2026.
- Obrnuta faza, "Derivatizing Reagents", Accessed February 4, 2026.
- Benchchem, "Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline", Accessed February 4, 2026.
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- 8. bellevuecollege.edu [bellevuecollege.edu]
Safety Operating Guide
Navigating the Safe Handling of 2-[(Tert-butoxy)methyl]aniline: A Guide for Laboratory Professionals
Authoritative guidance on the personal protective equipment (PPE), handling, and disposal of 2-[(Tert-butoxy)methyl]aniline is essential for ensuring laboratory safety. As a Senior Application Scientist, this guide synthesizes critical safety protocols and operational plans to empower researchers, scientists, and drug development professionals in the responsible management of this chemical.
Core Safety Directives: Understanding the Risks
Handling any chemical, particularly a novel or less-documented one, begins with a thorough understanding of its potential hazards. For substituted anilines, the primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure. The systemic effects of aniline derivatives can be significant, often targeting the blood, liver, and kidneys.[4]
It is imperative to obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound before commencing any work. This document will provide the most accurate and comprehensive information regarding its specific hazards, handling procedures, and emergency measures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling aniline derivatives. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedures being undertaken.
| Level of Protection | Required Personal Protective Equipment (PPE) | Rationale for Use |
| Primary Protection (Essential for all handling) | • Chemical Splash Goggles: Must be worn at all times to protect against splashes and vapors.[5] • Nitrile or Neoprene Gloves: Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[5] • Laboratory Coat: A standard lab coat provides a basic layer of protection for clothing and skin. | Protects the most vulnerable routes of entry (eyes and skin) from accidental contact with small quantities of the chemical. |
| Secondary Protection (For dispensing, transferring, or reactions) | • Face Shield: Worn in conjunction with chemical splash goggles to provide full-face protection from splashes.[5] • Chemical-Resistant Apron or Gown: Offers an additional layer of protection against spills and splashes, particularly when handling larger volumes. • Closed-toe Shoes: Essential to protect feet from spills. | Provides enhanced protection during procedures where the risk of splashes or significant exposure is elevated. |
| Respiratory Protection (Based on risk assessment) | • Use in a Certified Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[1] • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: May be required for spill cleanup or in situations where engineering controls are insufficient to maintain exposure below acceptable limits. Respirator use must comply with a comprehensive respiratory protection program.[5] | Mitigates the risk of inhaling potentially toxic vapors. The necessity and type of respiratory protection should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
1. Pre-Handling Preparation:
-
Consult the SDS: Before any work begins, locate and review the supplier-specific SDS for this compound.
-
Designate a Work Area: All handling of the chemical should occur within a designated area, preferably a chemical fume hood.[1]
-
Assemble all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before handling the chemical.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
2. Handling and Use:
-
Wear Appropriate PPE: Don the required PPE as outlined in the table above.
-
Dispense Carefully: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashes.
-
Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of vapors.[1][5]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[1] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area.[3]
3. Post-Handling Procedures:
-
Decontaminate Work Surfaces: Clean the work area thoroughly after handling is complete.
-
Properly Remove PPE: Remove gloves and other disposable PPE using a technique that avoids contaminating the skin.
-
Wash Hands Thoroughly: Wash hands with soap and water immediately after handling the chemical.[5]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.
-
Avoid Mixing: Do not mix aniline waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Disposal Protocol:
-
Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and any associated hazard warnings.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[3]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Generic Safety Data Sheet.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET for N-METHYL ANILINE (MONO) 98% (For Synthesis).
- Fisher Scientific.
-
Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. [Link]
- New Jersey Department of Health and Senior Services. Hazard Summary for Methylaniline.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
